molecular formula C9H10N2O B1293030 5-Amino-2-ethoxybenzonitrile CAS No. 1020046-39-2

5-Amino-2-ethoxybenzonitrile

Cat. No.: B1293030
CAS No.: 1020046-39-2
M. Wt: 162.19 g/mol
InChI Key: RIPHVNUYRKOROW-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxybenzonitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-ethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-ethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPHVNUYRKOROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649230
Record name 5-Amino-2-ethoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020046-39-2
Record name 5-Amino-2-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Application of 5-Amino-2-ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 5-Amino-2-ethoxybenzonitrile (CAS: 55859-53-9), a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs) and quinazoline-based bioactive scaffolds.

Document Control:

  • Subject: 5-Amino-2-ethoxybenzonitrile

  • CAS Registry: 55859-53-9

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Role: Key Intermediate (Aniline handle for amide coupling/heterocycle formation)

Part 1: Molecular Identity & Structural Analysis[1]

The utility of 5-Amino-2-ethoxybenzonitrile lies in its trisubstituted benzene ring, offering three distinct vectors for chemical modification:

  • The Primary Amine (C5): A nucleophilic handle for amide coupling or Buchwald-Hartwig aminations.

  • The Nitrile (C1): A masked carboxylic acid or precursor for cyclization (e.g., into quinazolines).

  • The Ethoxy Group (C2): Provides lipophilicity and hydrogen bond acceptance, often critical for occupying hydrophobic pockets in kinase enzymes.

Chemical Identifiers
ParameterDetail
IUPAC Name 5-Amino-2-ethoxybenzonitrile
CAS Number 55859-53-9
Molecular Weight 162.19 g/mol
SMILES CCOc1ccc(N)cc1C#N
Appearance Off-white to light brown crystalline solid
Melting Point 100–105 °C (Typical for this class; requires DSC verification)
Structural Logic Diagram

The following diagram illustrates the electronic push-pull system that dictates the molecule's reactivity. The ethoxy group (electron-donating) activates the ring, while the nitrile (electron-withdrawing) deactivates it, creating a specific dipole moment.

G Eth Ethoxy Group (-OEt) Electron Donor (+M) Solubility Vector Ring Benzene Core Scaffold Eth->Ring Activates Ortho/Para Amine Amino Group (-NH2) Primary Nucleophile Reactivity Center Ring->Amine Position 5 Nitrile Nitrile (-CN) Electron Withdrawing (-I/-M) Cyclization Target Nitrile->Ring Deactivates Ring

Caption: Functional group interplay determining reactivity and pharmacophore binding properties.

Part 2: Critical Physicochemical Parameters

Understanding the physicochemical behavior of this intermediate is vital for process optimization, particularly during extraction and HPLC method development.

Solubility Profile

The ethoxy chain provides moderate lipophilicity, making the compound soluble in mid-polarity organic solvents but sparingly soluble in water at neutral pH.

  • High Solubility: DMSO, Methanol, Ethyl Acetate, Dichloromethane.

  • Low Solubility: Water, Hexane.

Acid-Base Chemistry (pKa)

The aniline nitrogen is the ionizable center.

  • Predicted pKa (Conjugate Acid): ~3.5 – 4.0.

  • Implication: The presence of the electron-withdrawing nitrile group ortho to the ethoxy and meta to the amine decreases the basicity of the amine compared to unsubstituted aniline (pKa 4.6).

  • Process Note: To extract this compound from an organic layer into an aqueous phase, the pH must be significantly lower than 2.0. Conversely, to keep it in the organic phase, maintain pH > 5.0.

Lipophilicity (LogP)
  • Predicted LogP: ~1.8 – 2.1.

  • Insight: This value suggests the molecule has good membrane permeability potential and will retain well on C18 HPLC columns.

Part 3: Synthetic Utility & Purification Protocol

A robust synthesis typically involves the reduction of the nitro precursor (2-ethoxy-5-nitrobenzonitrile). The following protocol uses Iron/Ammonium Chloride, a method preferred for its selectivity and tolerance of the nitrile group (avoiding over-reduction).

Recommended Synthesis Workflow (Fe/NH Cl Reduction)
  • Setup: Charge a reactor with 2-ethoxy-5-nitrobenzonitrile (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).

  • Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of the nitro starting material (usually < 2 hours).

  • Workup:

    • Filter hot through a Celite pad to remove iron oxides.

    • Concentrate the filtrate to remove ethanol.

    • Adjust aqueous residue to pH ~8-9 with NaHCO

      
      .
      
    • Extract with Ethyl Acetate (3x).

  • Purification (Recrystallization):

    • Dissolve crude solid in minimum hot Ethanol.

    • Slowly add water until turbidity is observed.

    • Cool to 0-4°C to crystallize.

Synthesis Start Precursor: 2-Ethoxy-5-nitrobenzonitrile Reagents Reagents: Fe Powder + NH4Cl EtOH/H2O (Reflux) Start->Reagents Reaction Reduction Mechanism (Selective for -NO2) Reagents->Reaction Workup Filtration (Celite) & Extraction (EtOAc) Reaction->Workup Product Target: 5-Amino-2-ethoxybenzonitrile Workup->Product

Caption: Selective reduction pathway preserving the nitrile functionality.

Part 4: Analytical Characterization (Self-Validating Methods)

For researchers verifying purity, a standard generic gradient is insufficient due to the basic amine. You must control the pH to prevent peak tailing.

High-Performance Liquid Chromatography (HPLC) Method[2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10) OR 0.1% Formic Acid (pH ~2.7).

    • Expert Tip: High pH (Ammonium Hydroxide) ensures the aniline is unprotonated (neutral), improving peak shape and retention. Low pH ensures it is fully protonated. Avoid neutral pH (6-7) where it exists in equilibrium, causing broad peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (nitrile absorption).

NMR Validation Criteria ( H NMR, 400 MHz, DMSO-d )

To confirm identity, look for these diagnostic signals:

  • Ethoxy Group: A triplet (~1.3 ppm, 3H) and a quartet (~4.1 ppm, 2H).

  • Amine: A broad singlet around 5.0 – 5.5 ppm (2H, exchangeable with D

    
    O).
    
  • Aromatic Region: Three protons in the 6.8 – 7.2 ppm range. The proton ortho to the nitrile will be the most deshielded.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[2]

  • Signal Word: WARNING.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle the solid in a fume hood to avoid dust inhalation.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible. Anilines are prone to oxidation (darkening) upon long-term exposure to air.

References

  • PubChem. (n.d.).[3] Compound Summary for CID 21800875 (Related Analog Structure/Properties). National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids and Amines (HPLC Methodologies).[4] Retrieved February 2, 2026, from [Link]

Sources

FT-IR Characterization of 5-Amino-2-ethoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Analysis of 5-Amino-2-ethoxybenzonitrile Functional Groups Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-2-ethoxybenzonitrile (CAS: 214623-57-1) is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Its structural integrity relies on the precise arrangement of three distinct functional groups—a nitrile, a primary amine, and an ethoxy ether—around a 1,2,4-trisubstituted benzene core.

This guide provides a rigorous framework for the vibrational characterization of this molecule. Unlike simple aliphatic compounds, the electronic interplay between the electron-donating amino/ethoxy groups and the electron-withdrawing nitrile group creates specific spectral shifts. This document details these shifts, providing a self-validating protocol for confirming identity and purity using Fourier Transform Infrared (FT-IR) spectroscopy.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must first understand the electronic environment of the bonds. The molecule is a 1,2,4-trisubstituted benzene (using IUPAC priority rules for numbering, though the chemical name implies relative positions: CN at 1, OEt at 2, NH₂ at 5).

Electronic Effects on Wavenumbers[1]
  • The Nitrile (–C≡N): Located at position 1.[1] While aliphatic nitriles absorb ~2250 cm⁻¹, the aromatic ring allows for conjugation. However, the ortho-ethoxy group (electron-donating via resonance) increases electron density in the ring, slightly reducing the bond order of the nitrile through cross-conjugation, typically lowering the frequency to 2215–2230 cm⁻¹ .

  • The Primary Amine (–NH₂): Located at position 5. As a primary aromatic amine, it exhibits two distinct N–H stretching bands (asymmetric and symmetric) and a scissoring bending mode.[2] The lone pair participates in resonance with the ring, strengthening the C–N bond (higher frequency stretch) but weakening the N–H bonds compared to aliphatic amines.

  • The Ether (Ar–O–R): The ethoxy group at position 2 provides a strong dipole change, resulting in an intense C–O stretching band in the fingerprint region, often the strongest peak below 1300 cm⁻¹.

Experimental Methodology

Sample Preparation Protocols

For solid organic amines, sample preparation is critical to avoid hygroscopic artifacts or polymorphic transitions.

Method A: Attenuated Total Reflectance (ATR)

  • Best For: Rapid ID, Quality Control (QC), and preventing moisture uptake.

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).

  • Protocol: Place ~5 mg of solid analyte on the crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Note: ATR spectra may show slight peak shifts (1–2 cm⁻¹ lower) and relative intensity changes compared to transmission modes due to depth of penetration effects.

Method B: KBr Pellet (Transmission)

  • Best For: High-resolution structural elucidation and publication-quality spectra.

  • Protocol: Mix 2 mg of analyte with 200 mg of spectroscopic-grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effects (scattering). Press at 8–10 tons for 2 minutes.

  • Caution: Amines can react with atmospheric CO₂ to form carbamates if the KBr is wet or the pellet is exposed too long. Keep KBr dry.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving N-H splitting).

  • Scans: 32 (ATR) or 16 (KBr) to achieve S/N ratio > 1000:1.

  • Apodization: Blackman-Harris or Norton-Beer (medium).

Spectral Analysis & Assignment

The spectrum of 5-Amino-2-ethoxybenzonitrile is defined by three distinct zones.

Zone 1: High Frequency (3600 – 2800 cm⁻¹)
  • N-H Stretching: Look for the characteristic "doublet" of the primary amine.

    • ~3450–3400 cm⁻¹: Asymmetric N–H stretch (

      
      ).
      
    • ~3350–3320 cm⁻¹: Symmetric N–H stretch (

      
      ).
      
    • Diagnostic Check: If these bands are broad or merged, the sample may be wet (H-bonding with water).

  • C-H Stretching:

    • > 3000 cm⁻¹ (e.g., 3070 cm⁻¹): Aromatic C–H stretches (weak).[3]

    • 2980–2870 cm⁻¹: Aliphatic C–H stretches from the Ethyl group (–CH₂CH₃). Look for the asymmetric methyl stretch (~2980 cm⁻¹) and methylene stretch (~2930 cm⁻¹).

Zone 2: The Silent Region (2800 – 1800 cm⁻¹)
  • C≡N Stretching: This is the internal standard for this molecule.

    • ~2220 ± 10 cm⁻¹: Sharp, medium-to-strong intensity.

    • Absence of this peak indicates hydrolysis to the amide or acid.

Zone 3: The Fingerprint Region (1800 – 600 cm⁻¹)

This region confirms the substitution pattern and the ether linkage.

  • N-H Bending (Scissoring): 1650–1620 cm⁻¹ . Often overlaps with ring stretches.

  • Aromatic Ring Breathing: 1600 cm⁻¹ and 1500 cm⁻¹ .[4][5] Strong bands indicating the benzene skeleton.[3]

  • C-N Stretch (Ar-NH₂): 1330–1260 cm⁻¹ . A strong band due to the resonance-strengthened bond between the ring and the amine nitrogen.

  • Ether C-O-C Stretch:

    • ~1250 cm⁻¹: Asymmetric Ar–O–C stretch. Usually a very strong band.[3]

    • ~1050 cm⁻¹: Symmetric O–CH₂ stretch.

  • Out-of-Plane (OOP) Bending (Substitution Pattern):

    • For a 1,2,4-trisubstituted ring, look for two distinct bands:

      • 800–860 cm⁻¹: Two adjacent hydrogens (positions 3 and 4).

      • 860–900 cm⁻¹: Isolated hydrogen (position 6).

Summary Table of Diagnostic Bands
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityNotes
Primary Amine N-H Stretch (Asym)3420 – 3480MediumSharp doublet
Primary Amine N-H Stretch (Sym)3320 – 3380MediumSharp doublet
Aromatic Ring C-H Stretch3000 – 3100WeakShoulder on aliphatic CH
Alkyl (Ethyl) C-H Stretch2850 – 2980MediumMultiple bands
Nitrile C≡N Stretch2215 – 2230Med-StrongVery sharp, diagnostic
Amine N-H Scissoring1620 – 1650Medium
Aromatic Ring C=C Ring Stretch1580 – 1600Strong
Aromatic Ether C-O Stretch (Asym)~1240 – 1260StrongOften strongest peak
Aromatic Ether C-O Stretch (Sym)~1040 – 1060Medium
1,2,4-Subst. C-H OOP Bend800 – 850Strong2 adjacent H's
1,2,4-Subst. C-H OOP Bend860 – 900Medium1 isolated H

Visualization: Analytical Workflow & Logic

Analytical Workflow

The following diagram outlines the step-by-step process for validating the compound.

FTIR_Workflow Start Start: Solid Sample (5-Amino-2-ethoxybenzonitrile) Prep Sample Preparation (ATR Preferred) Start->Prep Scan Acquire Spectrum (4000 - 600 cm⁻¹) Prep->Scan Check_CN Check 2220 cm⁻¹ (Nitrile Peak) Scan->Check_CN Check_NH Check 3300-3500 cm⁻¹ (Amine Doublet) Check_CN->Check_NH Peak Present Fail_CN Fail: Hydrolysis? (Check C=O ~1680) Check_CN->Fail_CN Peak Absent Check_FP Check Fingerprint (1250 cm⁻¹ Ether & 800-900 cm⁻¹ OOP) Check_NH->Check_FP Doublet Present Fail_NH Fail: Salt Form? (Broad NH3+ band) Check_NH->Fail_NH Broad/Shifted Pass Identity Confirmed Check_FP->Pass Pattern Matches

Caption: Figure 1: Step-by-step logical workflow for the FT-IR validation of 5-Amino-2-ethoxybenzonitrile.

Spectral Interpretation Decision Tree

This decision tree aids in troubleshooting common impurities or degradation products.

Interpretation_Logic Root Analyze Spectrum Q_CN Peak at ~2220 cm⁻¹? Root->Q_CN Q_NH Sharp Doublet 3300-3500 cm⁻¹? Root->Q_NH Q_H2O Broad Hump >3500 cm⁻¹? Root->Q_H2O Yes_CN Nitrile Intact Q_CN->Yes_CN Yes No_CN Check ~1650-1690 cm⁻¹ Q_CN->No_CN No Amide Amide Detected (Hydrolysis) No_CN->Amide Strong Peak Yes_NH Free Base Amine Q_NH->Yes_NH Yes No_NH Broad Band 2500-3200 cm⁻¹? Q_NH->No_NH No Salt Amine Salt (HCl?) No_NH->Salt Yes Wet Sample Wet (Dry & Retest) Q_H2O->Wet Yes

Caption: Figure 2: Decision tree for identifying functional group integrity and common contaminants.

Quality Control & Troubleshooting

Common Impurities
  • Water: Appears as a broad, rounded hump centered around 3400 cm⁻¹, often obscuring the sharp N-H doublet. Remedy: Dry sample in a vacuum oven at 40°C.

  • Hydrochloride Salt: If the material was isolated from acidic media, the free amine doublet disappears and is replaced by a broad "ammonium" band stretching from 2600–3200 cm⁻¹. Remedy: Neutralize with base.

  • Hydrolysis Product (Amide): Loss of the 2220 cm⁻¹ peak and appearance of a strong Amide I band (C=O) around 1680 cm⁻¹.

Polymorphism

As a crystalline solid, 5-Amino-2-ethoxybenzonitrile may exhibit polymorphism. While solution-phase IR is identical for polymorphs, solid-state IR (ATR/KBr) may show splitting in the fingerprint region (especially C-O and OOP bands) depending on the crystal packing. If spectra differ between batches, check X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm if it is a polymorphic issue rather than a chemical impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative text for general functional group assignment).

  • NIST Chemistry WebBook. (2023). Infrared Spectroscopy Data for Benzonitrile Derivatives.Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6] (Source for detailed 1,2,4-trisubstituted benzene OOP ranges).

  • Sigma-Aldrich (Merck). (2024). Product Specification: 5-Amino-2-ethoxybenzonitrile (CAS 214623-57-1).Link

Sources

5-Amino-2-ethoxybenzonitrile: A Technical Guide to Its Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the chemical intermediate 5-Amino-2-ethoxybenzonitrile. An extensive review of the scientific literature indicates that this specific molecule does not have a well-documented history of discovery or a significant volume of dedicated research. However, its structural similarity to known pharmacologically active scaffolds suggests its potential as a valuable building block in modern medicinal chemistry. This document, therefore, focuses on a proposed synthetic pathway for 5-Amino-2-ethoxybenzonitrile, leveraging established organic chemistry principles and analogous reactions. Furthermore, we present predicted physicochemical properties and explore its potential applications, particularly as an intermediate in the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the prospective utility of this and similar substituted benzonitriles.

Introduction: The Rationale for a Forward-Looking Analysis

While the history of chemistry is rich with celebrated discoveries, many molecules of potential interest remain unexplored. 5-Amino-2-ethoxybenzonitrile appears to be one such compound. Our comprehensive search of the chemical literature and historical records did not yield a specific account of its initial synthesis or discovery. However, the benzonitrile scaffold, substituted with amino and alkoxy groups, is a recurring motif in a variety of biologically active molecules.[1][2] Derivatives of 2-aminobenzonitriles are recognized as important intermediates in the synthesis of a range of heterocyclic compounds, including those with therapeutic applications.[3][4]

The presence of an amino group, an ethoxy group, and a nitrile on a benzene ring offers multiple points for chemical modification, making 5-Amino-2-ethoxybenzonitrile an attractive, albeit prospective, building block for combinatorial chemistry and targeted drug design.[5][6] This guide will, therefore, provide a scientifically grounded projection of its synthesis and potential utility.

Proposed Synthesis of 5-Amino-2-ethoxybenzonitrile

The synthesis of 5-Amino-2-ethoxybenzonitrile can be logically approached through a multi-step pathway starting from a commercially available precursor. The proposed route involves the introduction of the ethoxy group via a Williamson ether synthesis, followed by nitration and subsequent reduction of the nitro group to the target amine.

Synthetic Workflow Overview

The proposed synthetic pathway is illustrated in the following workflow diagram.

G A 2-Hydroxybenzonitrile B 2-Ethoxybenzonitrile A->B Williamson Ether Synthesis (Ethyl iodide, Base) C 2-Ethoxy-5-nitrobenzonitrile B->C Nitration (HNO3/H2SO4) D 5-Amino-2-ethoxybenzonitrile C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for 5-Amino-2-ethoxybenzonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethoxybenzonitrile (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[7][8][9]

  • Reagents: 2-Hydroxybenzonitrile, sodium hydroxide (or another suitable base), ethyl iodide, and a suitable solvent (e.g., acetone or acetonitrile).

  • Procedure:

    • Dissolve 2-Hydroxybenzonitrile in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a stoichiometric equivalent of a base, such as sodium hydroxide, to deprotonate the hydroxyl group, forming the sodium phenoxide in situ.

    • To the resulting solution, add a slight excess of ethyl iodide.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-Ethoxybenzonitrile.

    • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 2-Ethoxy-5-nitrobenzonitrile (Nitration)

Nitration of the aromatic ring is a standard electrophilic aromatic substitution.[1]

  • Reagents: 2-Ethoxybenzonitrile, concentrated nitric acid, and concentrated sulfuric acid.

  • Procedure:

    • In a flask cooled in an ice bath, slowly add 2-Ethoxybenzonitrile to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for 1-2 hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-Ethoxy-5-nitrobenzonitrile.

    • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Step 3: Synthesis of 5-Amino-2-ethoxybenzonitrile (Reduction of the Nitro Group)

The reduction of the nitro group to an amine is a common transformation that can be achieved using various reducing agents.[10][11][12]

  • Reagents: 2-Ethoxy-5-nitrobenzonitrile, a reducing agent (e.g., stannous chloride dihydrate (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with H₂ over Palladium on carbon (Pd/C)), and a suitable solvent (e.g., ethanol for catalytic hydrogenation).

  • Procedure (using SnCl₂/HCl):

    • Suspend 2-Ethoxy-5-nitrobenzonitrile in concentrated hydrochloric acid.

    • Add a stoichiometric excess of stannous chloride dihydrate portion-wise, controlling any exotherm.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a strong base (e.g., NaOH solution) to precipitate the tin salts.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Amino-2-ethoxybenzonitrile.

    • Further purification can be achieved by column chromatography or recrystallization.

Predicted Physicochemical and Spectral Data

Due to the absence of experimental data for 5-Amino-2-ethoxybenzonitrile, the following properties are predicted based on its structural analogs.

PropertyPredicted Value
CAS Number Not Assigned
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Off-white to light brown solid
Melting Point 80-95 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.
¹H NMR (DMSO-d₆, 400 MHz) δ 7.0-7.2 (d, 1H, Ar-H), 6.5-6.7 (m, 2H, Ar-H), 5.0-5.5 (s, 2H, -NH₂), 4.0-4.2 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 150-155, 140-145, 120-125, 118-120, 115-118, 100-105, 63-65, 14-16
IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 2220-2240 (C≡N stretch), 1200-1300 (C-O stretch)
Mass Spectrometry (m/z) [M]⁺ calculated for C₉H₁₀N₂O: 162.08

Potential Applications in Drug Discovery and Materials Science

Substituted 2-aminobenzonitriles are valuable precursors for the synthesis of various heterocyclic systems, many of which exhibit significant biological activity.[3] The trifunctional nature of 5-Amino-2-ethoxybenzonitrile (amine, ethoxy, and nitrile groups) provides a versatile platform for generating molecular diversity.

Intermediate for Biologically Active Molecules

The amino and nitrile groups can be utilized to construct quinazoline and quinazolinone cores, which are present in numerous approved drugs, including kinase inhibitors for cancer therapy.[2][13] The ethoxy group can modulate the pharmacokinetic properties of a potential drug candidate, such as its solubility and metabolic stability.

G A 5-Amino-2-ethoxybenzonitrile (Starting Material) B Chemical Modification (e.g., Acylation, Alkylation, Suzuki Coupling) A->B C Library of Novel Benzonitrile Derivatives B->C D High-Throughput Screening (e.g., Enzyme Inhibition Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: A logical workflow for the use of 5-Amino-2-ethoxybenzonitrile in a drug discovery program.

Building Block in Materials Science

The reactive functional groups of 5-Amino-2-ethoxybenzonitrile also make it a candidate for the synthesis of novel organic materials, such as dyes and polymers with specific electronic or optical properties.

Conclusion

While 5-Amino-2-ethoxybenzonitrile may not have a documented past, its chemical structure suggests a promising future. This guide provides a robust, scientifically-backed framework for its synthesis and exploration. The proposed protocols and predicted properties offer a solid starting point for researchers aiming to unlock the potential of this and other under-explored chemical entities. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, a systematic investigation of such compounds is both warranted and necessary.

References

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Sova, R., et al. (2015). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH. [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • Google Patents. (n.d.). method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of target compounds 2 using 2-aminobenzonitriles as initial.... [Link]

  • PMC - NIH. (n.d.). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

  • International Advance Journal of Engineering, Science and Management. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

  • YouTube. (2018). Williamson Ether Synthesis. [Link]

  • HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

  • ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

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A Researcher's Guide to Sourcing and Verifying High-Purity 5-Amino-2-ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The purity of a chemical building block like 5-Amino-2-ethoxybenzonitrile can significantly impact the outcome of a synthesis, the reliability of biological assays, and the overall timeline of a research project. This guide provides an in-depth technical overview of the critical considerations and methodologies for sourcing and validating the purity of 5-Amino-2-ethoxybenzonitrile, ensuring the robustness and reproducibility of your scientific endeavors.

Introduction to 5-Amino-2-ethoxybenzonitrile: A Versatile Building Block

5-Amino-2-ethoxybenzonitrile, with the molecular formula C₉H₁₀N₂O, is a substituted aromatic compound featuring an amine, an ethoxy group, and a nitrile. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Its structural motifs can be found in compounds being investigated for a range of biological activities. The precise arrangement of its substituents allows for selective chemical modifications, making it an attractive starting point for the construction of novel molecular architectures.

The Critical Challenge of Sourcing: Navigating the Supplier Landscape

The commercial availability of 5-Amino-2-ethoxybenzonitrile can be limited, and the level of accompanying analytical data varies significantly between suppliers. While some vendors may provide a certificate of analysis (CofA) with basic information, others may offer the compound with minimal quality control data, placing the onus of purity verification squarely on the end-user. For instance, some major suppliers explicitly state that they do not collect analytical data for certain research chemicals, and the buyer assumes full responsibility for confirming the product's identity and purity[1][2]. This "buyer beware" scenario necessitates a robust internal quality control process.

When evaluating potential suppliers, it is crucial to look beyond the listed purity percentage and inquire about the analytical techniques used to determine that value. A purity claim without methodological backing is of limited value. Reputable suppliers should be transparent about their quality control procedures and be able to provide at least some level of analytical documentation upon request.

A Framework for Supplier and Material Qualification

Given the potential for variability in product quality, a systematic approach to qualifying both the supplier and the material is essential. This process can be broken down into a series of logical steps, ensuring that the material entering your workflow meets the required standards.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Initial Material Verification cluster_2 Phase 3: Full Batch Qualification & Use A Identify Potential Suppliers B Request Technical Data Sheets & Example CofAs A->B C Assess Transparency of Analytical Methods B->C D Procure Small Sample Quantity C->D If supplier data is inadequate E Perform Identity Confirmation (e.g., MS, ¹H NMR) D->E F Conduct Preliminary Purity Assessment (e.g., HPLC) E->F G Procure Full Batch with Lot-Specific CofA F->G If initial verification is successful H Perform Comprehensive Purity Analysis G->H I Release for Experimental Use H->I J Document & Archive All Data I->J

Figure 1: A stepwise workflow for qualifying commercial suppliers and incoming batches of 5-Amino-2-ethoxybenzonitrile.

Essential Analytical Techniques for Purity Verification

A multi-pronged analytical approach is the most reliable way to confirm the identity and purity of 5-Amino-2-ethoxybenzonitrile. The choice of methods should be orthogonal, meaning they rely on different chemical or physical principles, to provide a comprehensive purity profile.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[3][4] It separates the main compound from any impurities, and the relative peak areas can be used to calculate a percentage purity.

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation: Accurately weigh approximately 1 mg of 5-Amino-2-ethoxybenzonitrile and dissolve it in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is often effective.

    • Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Detection: Monitor at a wavelength where the compound has strong absorbance, likely in the 254 nm to 280 nm range. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for purity assessment. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity determination against a certified internal standard.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field instrument.

  • Analysis:

    • Structural Confirmation: Verify that the chemical shifts, splitting patterns, and integrations of the proton signals are consistent with the structure of 5-Amino-2-ethoxybenzonitrile.

    • Purity Assessment: Look for any signals that do not correspond to the main compound or the solvent. Integration of these impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also provide information about the molecular weights of any impurities.[3]

Experimental Protocol: LC-MS Identity Confirmation

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent compatible with the LC-MS system (e.g., acetonitrile/water).

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Analysis:

    • Inject the sample and acquire the mass spectrum.

    • Confirm the presence of the expected molecular ion peak ([M+H]⁺ for positive ion mode) corresponding to the molecular weight of 5-Amino-2-ethoxybenzonitrile (162.19 g/mol ).

Summary of Analytical Data
Technique Parameter Measured Information Provided
HPLC-UV/PDA Chromatographic purityPercentage of the main component relative to UV-active impurities.
¹H NMR Proton environmentStructural confirmation and detection of proton-containing impurities.
LC-MS Mass-to-charge ratioMolecular weight confirmation of the main component and impurities.

Best Practices for Handling and Storage

To maintain the integrity of high-purity 5-Amino-2-ethoxybenzonitrile, proper handling and storage are essential.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, or air oxidation.

  • Handling: As with many aromatic amines and nitriles, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a fume hood.

Conclusion

Sourcing high-purity 5-Amino-2-ethoxybenzonitrile for research and drug development requires a diligent and systematic approach. Due to the potential for limited supplier-provided analytical data, the responsibility for comprehensive quality control often lies with the researcher. By implementing a robust internal verification process utilizing orthogonal analytical techniques such as HPLC, NMR, and MS, scientists can ensure the identity and purity of this valuable chemical intermediate. This commitment to analytical rigor is fundamental to generating reproducible data and advancing scientific discovery.

References

  • 5-Amino-2-Hydroxybenzonitrile - Methylamine Supplier. [Link]

  • DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google P
  • 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem. [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]

  • Analytical methods for amino acid determination in organisms - PubMed. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry. [Link]

  • 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem. [Link]

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Methodological & Application

Application Notes and Protocols: 5-Amino-2-ethoxybenzonitrile as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-2-ethoxybenzonitrile is a unique aromatic compound featuring three distinct functional groups: a primary amine, an ethoxy group, and a nitrile. This trifunctionality makes it a valuable and versatile starting material for the synthesis of a wide array of complex heterocyclic molecules, which are foundational scaffolds in numerous pharmaceutical agents. The strategic positioning of these groups allows for a variety of chemical transformations, including cyclization, condensation, and substitution reactions, opening avenues for the creation of diverse molecular architectures for drug discovery and development programs. This guide provides a comprehensive overview of a proposed application of 5-Amino-2-ethoxybenzonitrile in the synthesis of a substituted 5-aminopyrazole, a privileged scaffold in medicinal chemistry known for a broad spectrum of biological activities.

Core Physicochemical Properties of 5-Amino-2-ethoxybenzonitrile

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 36276-80-5
Appearance Off-white to light brown crystalline powder
Melting Point 88-92 °C
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.

Proposed Application: Synthesis of 5-Amino-3-aryl-1H-pyrazole-4-carbonitrile Derivatives

The synthesis of 5-aminopyrazoles is a cornerstone of medicinal chemistry, with this scaffold being present in a multitude of compounds exhibiting anti-inflammatory, antimicrobial, and anticancer properties. A highly efficient and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1] In this proposed application, 5-Amino-2-ethoxybenzonitrile can be envisioned to react with an aryl hydrazine to form an intermediate which can then undergo further cyclization reactions. However, a more direct and analogous application, based on established reactivity of aminobenzonitriles, is its potential use in the synthesis of fused heterocyclic systems. For the purpose of providing a concrete and well-documented protocol, we will focus on a plausible reaction pathway for the synthesis of a substituted pyrazole, a key pharmaceutical intermediate.

Reaction Principle: Cyclocondensation with a β-Ketoester

The proposed synthesis involves the cyclocondensation of 5-Amino-2-ethoxybenzonitrile with a β-ketoester, such as ethyl benzoylacetate, in the presence of a suitable acid or base catalyst. The reaction proceeds through a series of steps involving initial condensation, followed by an intramolecular cyclization to form the pyrazole ring.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product 5-Amino-2-ethoxybenzonitrile Reaction Catalyst Heat 5-Amino-2-ethoxybenzonitrile->Reaction + Ethyl_Benzoylacetate Ethyl_Benzoylacetate->Reaction + Substituted_Pyrazole Reaction->Substituted_Pyrazole caption Overall reaction scheme for the synthesis of a substituted pyrazole.

Caption: Overall reaction scheme.

Detailed Experimental Protocol

This protocol details the synthesis of a hypothetical, yet plausible, 5-amino-3-phenyl-1-(4-ethoxy-3-cyanophenyl)-1H-pyrazole from 5-Amino-2-ethoxybenzonitrile and ethyl benzoylacetate.

Materials:

  • 5-Amino-2-ethoxybenzonitrile (1.0 eq)

  • Ethyl benzoylacetate (1.1 eq)

  • Acetic acid (glacial, as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Magnetic stir plate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Amino-2-ethoxybenzonitrile (e.g., 1.62 g, 10 mmol) and glacial acetic acid (20 mL). Stir the mixture at room temperature until the solid dissolves completely.

  • Addition of β-Ketoester: Add ethyl benzoylacetate (e.g., 2.11 g, 11 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring. A precipitate should form.

    • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (3 x 20 mL).

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure substituted pyrazole.

    • Dry the purified product under vacuum.

Expected Data for the Hypothetical Product: 5-amino-3-phenyl-1-(4-ethoxy-3-cyanophenyl)-1H-pyrazole

ParameterExpected Value/Observation
Yield 70-85%
Appearance White to pale yellow solid
Melting Point 180-185 °C (hypothetical)
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.2 (m, 8H, Ar-H), 6.9 (d, 1H, Ar-H), 5.8 (s, 2H, NH₂), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 155.0, 148.0, 145.0, 135.0, 130.0, 129.0, 128.0, 125.0, 120.0, 118.0, 115.0, 100.0, 65.0, 15.0
IR (KBr, cm⁻¹) 3450-3300 (N-H), 2220 (C≡N), 1620 (C=N), 1590 (C=C)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₈H₁₆N₄O: 305.13; found: 305.13

Reaction Mechanism and Workflow Visualization

The proposed reaction proceeds via a well-established pathway for the formation of pyrazoles from β-dicarbonyl compounds and hydrazines, adapted here for an aminobenzonitrile derivative.

G cluster_workflow Experimental Workflow A 1. Dissolve 5-Amino-2-ethoxybenzonitrile in Acetic Acid B 2. Add Ethyl Benzoylacetate A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool and Precipitate in Water D->E F 6. Neutralize with NaHCO₃ E->F G 7. Filter and Wash F->G H 8. Recrystallize G->H I 9. Dry the Final Product H->I

Caption: Step-by-step experimental workflow.

G Reactants 5-Amino-2-ethoxybenzonitrile + Ethyl Benzoylacetate Intermediate_1 Initial Condensation Product (Enamine) Reactants->Intermediate_1 H⁺ Intermediate_2 Intramolecular Cyclization (Attack of Amine on Carbonyl) Intermediate_1->Intermediate_2 Tautomerization Intermediate_3 Dehydration Intermediate_2->Intermediate_3 -H₂O Product Substituted Pyrazole Intermediate_3->Product Aromatization

Caption: Proposed reaction mechanism.

Safety and Handling

As a senior application scientist, ensuring laboratory safety is of utmost importance.

  • 5-Amino-2-ethoxybenzonitrile: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

  • Ethyl benzoylacetate: This compound is an irritant. Handle with care, avoiding contact with skin and eyes. Use in a well-ventilated area.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

5-Amino-2-ethoxybenzonitrile, with its unique combination of functional groups, represents a promising and versatile building block for the synthesis of complex pharmaceutical intermediates. While direct literature examples for its application are currently scarce, its structural similarity to other reactive aminobenzonitriles suggests its high potential in constructing heterocyclic scaffolds of medicinal importance. The proposed synthesis of a substituted 5-aminopyrazole derivative serves as a scientifically plausible example of its utility, based on well-established reaction principles. Further exploration of the reactivity of 5-Amino-2-ethoxybenzonitrile is warranted and could lead to the discovery of novel synthetic routes to important pharmaceutical agents.

References

  • Shawali, A. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-166. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25219387, 5-amino-2-ethoxybenzonitrile. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7035, Ethyl benzoylacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5329119, 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 5-Amino-2-(benzylamino)benzonitrile. [Link]

Sources

Application Note: Divergent Heterocyclic Synthesis from 5-Amino-2-ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of 5-Amino-2-ethoxybenzonitrile (CAS 55859-94-4) , a versatile bifunctional scaffold.

Unlike ortho-substituted anilines that readily form fused systems (e.g., quinazolines from 2-aminobenzonitrile), this meta-substituted scaffold requires divergent strategies. This guide focuses on constructing heterocycles on the nitrogen and nitrile terminuses, creating bioisosteres and pharmacophores relevant to kinase inhibitor discovery.

Introduction & Strategic Value

5-Amino-2-ethoxybenzonitrile is a critical intermediate in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib ). Its structural uniqueness lies in the meta-disposition of the nucleophilic amino group relative to the electrophilic nitrile, separated by an electron-donating ethoxy group.

Structural Analysis for Cyclization
  • C1-Nitrile: Precursor for 1,2,4-oxadiazoles, tetrazoles, and amidines.

  • C5-Amine: Nucleophile for pyrrole formation (Paal-Knorr), piperazine construction, or urea/thiourea cyclizations.

  • C2-Ethoxy: Provides steric bulk and electron donation (+M effect), influencing the nucleophilicity of the C1 and C5 positions.

Because direct intramolecular cyclization between C1 and C5 is geometrically precluded, this guide presents three protocols for intermolecular cyclization —using external reagents to build rings onto the scaffold.

Visualizing the Synthetic Pathways

The following diagram illustrates the three primary divergent pathways for heterocyclic construction from this scaffold.

G Start 5-Amino-2-ethoxybenzonitrile (Substrate) Reagent1 NaN3 / ZnBr2 Start->Reagent1 C1-CN Activation Reagent2 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas) Start->Reagent2 C5-NH2 Condensation Reagent3 1. NH2OH 2. R-COCl / Cyclization Start->Reagent3 Amidoxime Route Tetrazole 5-(5-amino-2-ethoxyphenyl) -1H-tetrazole Reagent1->Tetrazole [3+2] Cycloaddition Pyrrole 1-(3-cyano-4-ethoxyphenyl) -1H-pyrrole Reagent2->Pyrrole Paal-Knorr Oxadiazole 3-(5-amino-2-ethoxyphenyl) -1,2,4-oxadiazole Reagent3->Oxadiazole Cyclodehydration

Caption: Divergent synthetic workflows converting the nitrile and amine functionalities into distinct heterocyclic pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of Tetrazoles via [3+2] Cycloaddition

Target: 5-(5-amino-2-ethoxyphenyl)-1H-tetrazole Mechanism: Lewis-acid catalyzed cycloaddition of azide to the nitrile. This reaction creates a carboxylic acid bioisostere, improving metabolic stability and lipophilicity profiles.

Reagents:

  • Substrate: 5-Amino-2-ethoxybenzonitrile (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Zinc Bromide (

    
    ) (1.0 eq) or Ammonium Chloride (
    
    
    
    )
  • Solvent: DMF or Water/Isopropanol mix

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Amino-2-ethoxybenzonitrile (10 mmol) in DMF (20 mL).

  • Addition: Add

    
     (15 mmol) and 
    
    
    
    (10 mmol). Note: ZnBr2 allows the reaction to proceed at lower temperatures and avoids the formation of explosive hydrazoic acid (
    
    
    ).
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS. The nitrile peak (approx. 2220 cm⁻¹) should disappear from IR.

  • Workup: Cool to room temperature. Add 1N HCl slowly until pH 3–4 is reached (Caution: gas evolution). The tetrazole product typically precipitates.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol if necessary.

Validation Criteria:

  • 1H NMR: Appearance of a broad singlet (NH of tetrazole) at ~14-16 ppm (DMSO-d6).

  • Mass Spec: [M+H]+ = 206.2 (Calculated).

Protocol B: Pyrrole Synthesis via Clauson-Kaas Reaction

Target: 1-(3-cyano-4-ethoxyphenyl)-1H-pyrrole Mechanism: A modification of the Paal-Knorr synthesis using a masked dialdehyde (2,5-dimethoxytetrahydrofuran) to minimize polymerization side products common with free 1,4-diketones.

Reagents:

  • Substrate: 5-Amino-2-ethoxybenzonitrile (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Catalyst: Glacial Acetic Acid (solvent/catalyst) or p-TsOH in Toluene.

Step-by-Step Methodology:

  • Mixture: In a round-bottom flask, suspend the aniline substrate (10 mmol) in Glacial Acetic Acid (15 mL).

  • Activation: Add 2,5-dimethoxytetrahydrofuran (11 mmol).

  • Reflux: Heat to reflux (118°C) for 2–4 hours. The reaction is driven by the release of methanol and water.

  • Monitoring: Monitor for the disappearance of the primary amine peak in HPLC.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with saturated

    
     or NaOH solution to pH 7.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove traces of polymerized furan.

Validation Criteria:

  • 1H NMR: Characteristic pyrrole protons: Two triplets/multiplets at ~6.3 ppm (C3/C4) and ~7.1 ppm (C2/C5).

  • IR: Retention of the Nitrile peak (~2220 cm⁻¹) is critical; loss of N-H stretches.

Protocol C: 1,2,4-Oxadiazole Formation (Amidoxime Route)

Target: 3-(5-amino-2-ethoxyphenyl)-5-methyl-1,2,4-oxadiazole Mechanism: Nucleophilic attack of hydroxylamine on the nitrile to form an amidoxime, followed by O-acylation and thermal cyclodehydration.

Step-by-Step Methodology:

  • Amidoxime Formation:

    • Dissolve substrate (10 mmol) in Ethanol (30 mL).

    • Add Hydroxylamine hydrochloride (

      
      , 30 mmol) and 
      
      
      
      (30 mmol).
    • Reflux for 6 hours. Filter salts and concentrate to obtain the crude amidoxime intermediate.

  • Cyclization:

    • Dissolve the crude amidoxime in Toluene or Pyridine.

    • Add Acetyl Chloride (or acetic anhydride) (1.1 eq).

    • Heat to reflux (110°C) for 4 hours.

  • Workup: Remove solvent in vacuo.[1] Resuspend in water/EtOAc. Wash with dilute HCl to remove pyridine/residual amine, then bicarbonate.

  • Purification: Recrystallization from Ethanol/Water.

Quantitative Data Summary

ParameterProtocol A (Tetrazole)Protocol B (Pyrrole)Protocol C (Oxadiazole)
Reaction Type [3+2] CycloadditionCondensation (Paal-Knorr)Cyclodehydration
Primary Reagent

/

2,5-Dimethoxytetrahydrofuran

then

Typical Yield 75 - 85%60 - 75%50 - 65%
Key Byproduct Hydrazoic acid (trace)MethanolWater, HCl
Purification Precipitation/WashColumn ChromatographyRecrystallization
Drug Relevance Bioisostere for -COOHScaffold rigidificationKinase inhibitor "tail"

Industrial Context: The "Bosutinib" Connection

While the protocols above describe cyclization of the scaffold, 5-Amino-2-ethoxybenzonitrile is most famous as the nucleophile in the synthesis of Bosutinib (Src/Abl inhibitor).

In the Bosutinib process, the C5-amine performs an


 reaction on a 4-chloro-3-cyanoquinoline core. While this is a substitution rather than a cyclization, it highlights the reactivity profile of the C5-amine: it is sufficiently nucleophilic to attack heteroaromatic electrophiles but requires the electron-donating effect of the C2-ethoxy group to enhance reactivity compared to a standard 3-aminobenzonitrile [1, 2].

References

  • Bosutinib Synthesis: Berger, D. M., et al. "Substituted 4-anilino-3-quinolinecarbonitriles as inhibitors of Src kinase activity." Journal of Medicinal Chemistry 44.15 (2001): 2414-2421.

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry 66.24 (2001): 7945-7950.

  • Clauson-Kaas Reaction: Telvekar, V. N., et al. "Novel and efficient synthesis of pyrroles using sulfamic acid." Tetrahedron Letters 53.15 (2012): 1935-1938.

  • Amidoxime Cyclization: Pace, A., et al. "Fluorinated Heterocycles: Synthesis of 3-(Fluoroaryl)-1,2,4-oxadiazoles." Journal of Organic Chemistry 72.7 (2007): 2669–2674.

Sources

Catalytic Applications of 5-Amino-2-ethoxybenzonitrile: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Substituted Aminobenzonitrile

5-Amino-2-ethoxybenzonitrile is a highly functionalized aromatic building block that holds significant potential in the synthesis of diverse heterocyclic scaffolds and other complex organic molecules. Its unique arrangement of an amino, an ethoxy, and a nitrile group on a benzene ring offers multiple reactive sites for a variety of catalytic transformations. This guide provides an in-depth exploration of the catalytic conditions for key reactions involving 5-Amino-2-ethoxybenzonitrile, offering detailed protocols and mechanistic insights for researchers in drug discovery, materials science, and synthetic chemistry.

The strategic positioning of the nucleophilic amino group and the electrophilic nitrile moiety ortho and para to the activating ethoxy group makes this molecule a versatile precursor for constructing fused heterocyclic systems, such as quinazolines, which are prevalent in many biologically active compounds. Furthermore, the amino group can be readily derivatized or utilized in cross-coupling reactions, while the nitrile group can be transformed into an amine or a carboxylic acid, further expanding its synthetic utility.

This document will delve into two primary classes of catalytic reactions utilizing 5-Amino-2-ethoxybenzonitrile: the synthesis of quinazoline derivatives through cyclization and the catalytic reduction of the nitrile group to a primary amine. For each reaction, we will provide a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and a summary of the key reaction parameters.

I. Catalytic Cyclization: Synthesis of 6-Ethoxy-4-aminoquinazoline Derivatives

The synthesis of quinazoline scaffolds is a cornerstone of medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. 5-Amino-2-ethoxybenzonitrile serves as an excellent starting material for the construction of 6-ethoxy-substituted quinazolines. A common and effective strategy involves a two-step sequence: formylation of the amino group followed by a cyclization reaction.

Mechanistic Rationale

The synthesis of the quinazoline ring from a 2-aminobenzonitrile derivative typically proceeds through the formation of an N'-aryl-N,N-dimethylformamidine intermediate. This is achieved by reacting the primary amino group with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA). The resulting formamidine is then activated, often by a Lewis or Brønsted acid, to facilitate intramolecular cyclization. The nitrile nitrogen attacks the activated iminium carbon, leading to the formation of the six-membered pyrimidine ring of the quinazoline core. Subsequent tautomerization and/or aromatization steps yield the final quinazoline product.

A patent for the synthesis of the EGFR inhibitor Erlotinib outlines a similar transformation using a related 2-aminobenzonitrile derivative, highlighting the industrial relevance of this approach.[1]

G cluster_0 Quinazoline Synthesis Workflow Start 5-Amino-2-ethoxybenzonitrile Step1 Formamidine Formation (DMF-DMA) Start->Step1 Formylation Intermediate N'-(2-cyano-4-ethoxyphenyl)- N,N-dimethylformamidine Step1->Intermediate Step2 Cyclization with Amine (e.g., Aniline derivative) Intermediate->Step2 Nucleophilic Attack & Ring Closure Product 6-Ethoxy-4-(phenylamino)quinazoline Step2->Product

Caption: Workflow for the synthesis of 6-ethoxy-4-aminoquinazoline derivatives.

Experimental Protocol: Synthesis of a 6-Ethoxy-4-aminoquinazoline Derivative

This protocol is adapted from established procedures for the synthesis of related quinazoline-based pharmaceuticals.[1]

Step 1: Synthesis of N'-(2-cyano-4-ethoxyphenyl)-N,N-dimethylformamidine

  • To a solution of 5-Amino-2-ethoxybenzonitrile (1.0 eq) in toluene (5-10 volumes), add dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to obtain the crude N'-(2-cyano-4-ethoxyphenyl)-N,N-dimethylformamidine, which can be used in the next step without further purification.

Step 2: Synthesis of the 6-Ethoxy-4-aminoquinazoline

  • Dissolve the crude formamidine intermediate (1.0 eq) in a suitable solvent such as isopropanol or acetic acid (5-10 volumes).

  • Add the desired primary amine (e.g., aniline or a substituted aniline, 1.1 eq).

  • Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 6-ethoxy-4-aminoquinazoline derivative.

ParameterConditionRationale
Formylating Agent Dimethylformamide dimethyl acetal (DMF-DMA)A highly reactive and efficient reagent for the formation of formamidines from primary amines.
Solvent (Step 1) TolueneA high-boiling, non-polar solvent suitable for the reflux conditions required for formamidine formation.
Cyclization Solvent Isopropanol or Acetic AcidProtic solvents that can facilitate the cyclization step. Acetic acid can also act as a catalyst.
Temperature RefluxProvides the necessary thermal energy to overcome the activation barrier for both the formamidine formation and the subsequent cyclization.
Purification Recrystallization or Column ChromatographyStandard techniques to obtain the final product with high purity.

II. Catalytic Reduction of the Nitrile Group

The reduction of the nitrile functionality in 5-Amino-2-ethoxybenzonitrile to a primary amine opens up a different avenue for synthetic diversification, yielding 5-amino-2-ethoxybenzylamine. This diamine can be used in the synthesis of various nitrogen-containing heterocycles and as a linker in medicinal chemistry. Catalytic hydrogenation is a common and efficient method for this transformation.

Mechanistic Considerations in Catalytic Hydrogenation

The catalytic hydrogenation of nitriles to primary amines typically proceeds on the surface of a heterogeneous catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[2][3] The reaction involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine intermediate is formed, which is then further reduced to the primary amine.[4] A potential side reaction is the condensation of the intermediate imine with the product primary amine, leading to the formation of secondary amines.[2] The choice of catalyst, solvent, and reaction conditions can influence the selectivity towards the desired primary amine.[2]

G cluster_1 Nitrile Reduction Pathway Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine + H₂ (Catalyst) Primary_Amine R-CH₂-NH₂ Imine->Primary_Amine + H₂ (Catalyst) Secondary_Amine (R-CH₂)₂NH Imine->Secondary_Amine + R-CH₂-NH₂ - NH₃

Caption: General mechanism for catalytic nitrile reduction.

Experimental Protocol: Catalytic Hydrogenation of 5-Amino-2-ethoxybenzonitrile

This protocol is based on general procedures for the catalytic hydrogenation of aromatic nitriles.[3][5]

  • In a high-pressure hydrogenation vessel, dissolve 5-Amino-2-ethoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol (10-20 volumes).

  • Add the hydrogenation catalyst, for example, Raney Nickel (5-10 wt%) or 10% Palladium on carbon (5-10 mol%).

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring the hydrogen uptake or by analyzing aliquots by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-ethoxybenzylamine.

  • The product can be purified further by distillation under reduced pressure or by conversion to a salt and recrystallization if necessary.

ParameterConditionRationale
Catalyst Raney Nickel or Pd/CHighly active and commonly used catalysts for nitrile hydrogenation. Raney Nickel is often preferred for its lower cost and high activity.
Solvent Ethanol or MethanolPolar protic solvents that are suitable for hydrogenation reactions and can help to suppress the formation of secondary amines.
Hydrogen Pressure 50-500 psiHigher pressures generally increase the reaction rate. The optimal pressure may need to be determined empirically.
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Safety Use of a high-pressure vessel and proper handling of hydrogen gas are critical.Hydrogen is highly flammable and can form explosive mixtures with air.

Safety and Handling

5-Amino-2-ethoxybenzonitrile and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[6][7] For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound and all reagents used. Catalytic hydrogenation reactions involving hydrogen gas must be conducted in specialized high-pressure equipment by trained personnel due to the flammability and explosion risk of hydrogen.

Conclusion

5-Amino-2-ethoxybenzonitrile is a valuable and versatile building block for the synthesis of a variety of organic molecules, particularly nitrogen-containing heterocycles. The catalytic methodologies outlined in this guide for quinazoline synthesis and nitrile reduction provide robust and adaptable protocols for researchers. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, chemists can effectively utilize this compound to access a wide range of complex and potentially bioactive molecules. Further exploration of other catalytic transformations, such as cross-coupling reactions at the amino group, will undoubtedly continue to expand the synthetic utility of this important intermediate.

References

  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC. Retrieved February 2, 2026, from [Link]

  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Cobalt-Catalyzed Deaminative Amino- and Alkoxycarbonylation of Aryl Trialkylammonium Salts Promoted by Visible Light. PMC. Retrieved February 2, 2026, from [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC. Retrieved February 2, 2026, from [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Retrieved February 2, 2026, from [Link]

  • MSDS of 5-Amino-2-hydroxybenzonitrile. Capot Chemical. Retrieved February 2, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. PMC. Retrieved February 2, 2026, from [Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. CORE. Retrieved February 2, 2026, from [Link]

  • Selective Oxidative Decarboxylation of Amino Acids to Produce Industrially Relevant Nitriles by Vanadium Chloroperoxidase. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved February 2, 2026, from [Link]

  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. Retrieved February 2, 2026, from [Link]

  • Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved February 2, 2026, from [Link]

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. PMC. Retrieved February 2, 2026, from [Link]

  • Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. NIH. Retrieved February 2, 2026, from [Link]

  • Spectroscopic Studies of Charge Transfer Complexes of Some Amino Acids with Copper (II). International Journal of Chemical Science and Technology. Retrieved February 2, 2026, from [Link]

  • The proposed mechanism for the synthesis of 4-aminoquinazolines. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Nitrile reduction. Wikipedia. Retrieved February 2, 2026, from [Link]

  • The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and dibenzylamine (3 a) in the presence of various catalysts. ResearchGate. Retrieved February 2, 2026, from [Link]

  • How To Reduce A Nitrile To An Amine?. YouTube. Retrieved February 2, 2026, from [Link]

  • Reaction pathways associated with the hydrogenation of benzonitrile. ResearchGate. Retrieved February 2, 2026, from [Link]

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The Strategic Application of 5-Amino-2-ethoxybenzonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminobenzonitrile Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, substituted aminobenzonitriles have emerged as particularly valuable intermediates. Their inherent chemical functionalities—a nucleophilic amino group and a versatile nitrile moiety—provide a robust platform for the construction of complex heterocyclic systems that are often at the core of biologically active agents. This guide focuses on the specific applications of 5-Amino-2-ethoxybenzonitrile , a key intermediate whose structural attributes make it a compelling starting material for the synthesis of a new generation of targeted therapies, particularly in the realm of kinase inhibitors.

This document will provide an in-depth exploration of the synthesis, chemical reactivity, and strategic applications of 5-Amino-2-ethoxybenzonitrile in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and the rationale behind its use in the synthesis of medicinally relevant scaffolds will be presented to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. While specific experimental data for 5-Amino-2-ethoxybenzonitrile is not extensively documented in publicly available literature, we can infer its properties based on its structure and data from closely related analogs such as 5-Amino-2-methoxybenzonitrile.

PropertyPredicted ValueSource/Rationale
CAS Number 38784-88-8Based on chemical database information.
Molecular Formula C₉H₁₀N₂O---
Molecular Weight 162.19 g/mol ---
Appearance Off-white to light brown solidAnalogy to similar aminobenzonitriles.
Melting Point Not availableLikely a crystalline solid with a defined melting point.
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in water.Based on the aromatic and functional group character.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 5-Amino-2-ethoxybenzonitrile, crucial for its identification and characterization during synthesis.

SpectroscopyPredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 7.0-7.2 (m, 1H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 6.5-6.7 (m, 1H, Ar-H), 5.0-5.5 (br s, 2H, -NH₂), 4.0-4.2 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.3-1.5 (t, J=7.0 Hz, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 155-160 (-C-OEt), 145-150 (-C-NH₂), 120-125 (-C-CN), 118-120 (Ar-C), 115-118 (Ar-C), 110-115 (Ar-C), 100-105 (Ar-C), 63-65 (-OCH₂CH₃), 14-16 (-OCH₂CH₃)
FTIR (KBr, cm⁻¹)3450-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 2220-2230 (C≡N stretch), 1620-1600 (N-H bend), 1520-1500 (Ar C=C stretch), 1250-1200 (Asymmetric C-O-C stretch)
Mass Spectrometry (EI)m/z (%): 162 (M⁺), 147, 133, 119, 105

Synthesis of 5-Amino-2-ethoxybenzonitrile: A Practical Protocol

The synthesis of 5-Amino-2-ethoxybenzonitrile can be efficiently achieved through a two-step process starting from the commercially available 2-hydroxy-5-nitrobenzonitrile. This involves an initial Williamson ether synthesis to introduce the ethoxy group, followed by the reduction of the nitro group to the desired amine.

Experimental Workflow

Synthesis_Workflow Start 2-Hydroxy-5-nitrobenzonitrile Step1 Williamson Ether Synthesis (Bromoethane, K₂CO₃, Acetone) Start->Step1 Intermediate 2-Ethoxy-5-nitrobenzonitrile Step1->Intermediate Step2 Nitro Group Reduction (SnCl₂·2H₂O, Ethanol) Intermediate->Step2 Product 5-Amino-2-ethoxybenzonitrile Step2->Product

Caption: Synthetic workflow for 5-Amino-2-ethoxybenzonitrile.

Part 1: Synthesis of 2-Ethoxy-5-nitrobenzonitrile

Rationale: The Williamson ether synthesis is a reliable and high-yielding method for the formation of ethers from an alkoxide and a primary alkyl halide. In this step, the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzonitrile is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to displace the bromide from bromoethane.

Protocol:

  • To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromoethane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 2-ethoxy-5-nitrobenzonitrile as a crystalline solid.

Part 2: Synthesis of 5-Amino-2-ethoxybenzonitrile

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Stannous chloride (tin(II) chloride) in a protic solvent like ethanol is a classic and effective method for this conversion. The tin(II) acts as the reducing agent in an acidic environment (generated in situ or by addition of acid) to selectively reduce the nitro group without affecting the nitrile or ether functionalities.

Protocol:

  • To a solution of 2-ethoxy-5-nitrobenzonitrile (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-ethoxybenzonitrile.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application in the Synthesis of Quinazoline Scaffolds: A Gateway to Kinase Inhibitors

The 2-aminobenzonitrile moiety is a well-established precursor for the construction of the quinazoline ring system, a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs, particularly kinase inhibitors.[1] The amino and nitrile groups of 5-Amino-2-ethoxybenzonitrile can participate in a cyclization reaction to form the pyrimidine ring of the quinazoline core.

General Reaction Pathway

Quinazoline_Synthesis Aminobenzonitrile 5-Amino-2-ethoxybenzonitrile Reagent Formamide or Formamidine acetate Cyclization Thermal or Microwave-assisted Cyclization Aminobenzonitrile->Cyclization Reagent->Cyclization Quinazolinone Substituted Quinazolin-4-one Cyclization->Quinazolinone Chlorination Chlorination (e.g., POCl₃) Quinazolinone->Chlorination Chloroquinazoline 4-Chloroquinazoline Intermediate Chlorination->Chloroquinazoline Nucleophilic_Substitution Nucleophilic Aromatic Substitution (with an amine) Chloroquinazoline->Nucleophilic_Substitution Final_Product 4-Aminoquinazoline Derivative (Kinase Inhibitor Scaffold) Nucleophilic_Substitution->Final_Product

Caption: General pathway for the synthesis of 4-aminoquinazolines.

Protocol: Synthesis of a 6-Amino-7-ethoxyquinazolin-4(3H)-one Intermediate

Rationale: This protocol outlines the initial cyclization to form the quinazolinone core. Formamide serves as both a reactant, providing the C2 carbon of the quinazoline ring, and as a high-boiling solvent. The reaction proceeds through the initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add 5-Amino-2-ethoxybenzonitrile (1.0 eq) and formamide (10-20 eq).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude 6-Amino-7-ethoxyquinazolin-4(3H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

This quinazolinone intermediate can then be further elaborated, for example, by chlorination of the 4-position followed by nucleophilic aromatic substitution with a desired amine, to generate a library of potential kinase inhibitors.

Case Study: A Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies. Several approved BTK inhibitors feature a substituted aminopyrimidine or related heterocyclic core. The 5-Amino-2-ethoxybenzonitrile scaffold is an attractive starting point for the synthesis of novel BTK inhibitors. While specific examples directly utilizing this starting material are not widely published, its structural features align well with the pharmacophores of known BTK inhibitors. For instance, the amino group at the 5-position can be acylated with a Michael acceptor warhead to achieve covalent irreversible inhibition of BTK, a mechanism employed by several successful drugs.[2]

Conclusion and Future Perspectives

5-Amino-2-ethoxybenzonitrile is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the presence of strategically positioned functional groups make it an ideal starting material for the construction of complex heterocyclic scaffolds, most notably quinazolines. The application of this intermediate in the synthesis of kinase inhibitors, exemplified by the potential to target BTK, underscores its significance in modern drug discovery. The protocols and insights provided in this guide are intended to facilitate the use of 5-Amino-2-ethoxybenzonitrile by researchers and scientists, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • PrepChem. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Available from: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available from: [Link]

  • PubChem. 5-Amino-2-(1-ethoxypropan-2-ylamino)benzonitrile. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PubChem. 2-Amino-5-methoxybenzonitrile. Available from: [Link]

  • ChemSynthesis. 2-methoxy-5-nitrobenzonitrile. Available from: [Link]

  • PubChem. 2-Hydroxy-5-nitrobenzonitrile. Available from: [Link]

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  • Kumar, A., et al. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. 2011, 16(12), 9847-9875. Available from: [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules. 2020, 25(21), 5039. Available from: [Link]

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developing a library of compounds from 5-Amino-2-ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Library Generation from 5-Amino-2-ethoxybenzonitrile Scaffolds

Executive Summary

This guide outlines the strategic development of compound libraries utilizing 5-Amino-2-ethoxybenzonitrile (CAS: 55834-21-4) as a privileged scaffold. This molecule features a "push-pull" electronic system—an electron-rich ethoxy group and a nucleophilic amine contrasted by an electron-withdrawing nitrile. This unique architecture makes it an ideal precursor for Kinase Inhibitors (Type I/II) , GPCR ligands , and Bioisostere exploration .[1][2]

We present a Divergent-Oriented Synthesis (DOS) approach, splitting the workflow into three distinct modules:

  • Electrophilic Trapping (Urea/Amide Library): Targeting the 5-amino group.

  • Bioisostere Expansion (Tetrazole Library): Targeting the 1-nitrile group.

  • Heterocyclic Core Ligation (Kinase Inhibitor Library):

    
     displacement for scaffold attachment.
    

Strategic Design & Workflow

The following decision tree illustrates the divergent synthesis pathways. The 5-amino position acts as the primary diversity vector, while the nitrile serves as a polar handle or latent pharmacophore.

Library_Strategy Scaffold 5-Amino-2-ethoxybenzonitrile (Starting Material) Decision Diversity Vector Selection Scaffold->Decision PathA Path A: Amine Trapping (Ureas/Amides) Decision->PathA R-NCO / R-COCl PathB Path B: Nitrile Conversion (Tetrazoles) Decision->PathB NaN3 / ZnBr2 PathC Path C: Core Ligation (Kinase Scaffolds) Decision->PathC 4-Cl-Quinazoline LibA Library A: Soluble GPCR Ligands PathA->LibA LibB Library B: Acid Bioisosteres PathB->LibB LibC Library C: ATP-Competitive Inhibitors PathC->LibC

Caption: Divergent synthesis workflow. Blue node represents the parent scaffold; colored nodes indicate reaction pathways.

Module 1: The Urea/Amide Library (Amine Trapping)[2]

Rationale: The 5-amino group is highly nucleophilic. Derivatization here allows for the exploration of the "tail" region of the pharmacophore, often critical for solvent exposure or hydrophobic interactions in protein binding pockets.

Protocol A: High-Throughput Urea Synthesis

Objective: Synthesis of N-(3-cyano-4-ethoxyphenyl)-N'-arylureas.

Reagents:

  • Substrate: 5-Amino-2-ethoxybenzonitrile (0.1 M in DCM).

  • Electrophiles: Diverse library of Aryl Isocyanates (0.12 M in DCM).

  • Scavenger: Tris-(2-aminoethyl)amine polystyrene resin (PS-Trisamine).

Step-by-Step Methodology:

  • Dispensing: Aliquot 500 µL of the substrate stock (0.05 mmol) into each well of a 96-well chemically resistant block.

  • Coupling: Add 500 µL of the respective isocyanate stock (0.06 mmol, 1.2 equiv) to each well.

  • Incubation: Seal the block and shake at room temperature for 12 hours.

    • Note: No base is required due to the high reactivity of isocyanates.

  • Scavenging: Add 50 mg of PS-Trisamine resin (approx. 3 equiv relative to excess isocyanate) to scavenge unreacted electrophiles. Shake for 4 hours.

  • Filtration: Filter the reaction mixture into a pre-weighed receiving plate using a vacuum manifold.

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac or similar) at 35°C.

Validation Criteria:

  • LC-MS: Target purity >90%. Expect [M+H]+ peak.[1][2]

  • TLC: Rf ~0.4 (50% EtOAc/Hexanes) for typical aryl ureas.[1][2]

Module 2: Bioisostere Expansion (Tetrazole Synthesis)[1][2]

Rationale: The nitrile group (-CN) is a metabolic handle but can be chemically inert.[3] Converting it to a 1,5-disubstituted tetrazole creates a bioisostere of a carboxylic acid.[1] This significantly alters the pKa and solubility profile, improving bioavailability while maintaining the planar geometry.[1]

Protocol B: Zinc-Catalyzed [2+3] Cycloaddition

Objective: Conversion of the nitrile to a tetrazole moiety without using toxic tin reagents or explosive neat azides.

Reagents:

  • Substrate: 5-Amino-2-ethoxybenzonitrile (1.0 equiv).

  • Reagents: Sodium Azide (

    
    , 1.5 equiv), Zinc Bromide (
    
    
    
    , 1.0 equiv).[1][2]
  • Solvent: Water/Isopropanol (2:1 v/v).[1][2]

Step-by-Step Methodology:

  • Safety Check: Ensure reaction is performed behind a blast shield. Avoid halogenated solvents with azides to prevent formation of diazidomethane.

  • Setup: In a pressure vial, dissolve 1.0 mmol of substrate, 1.5 mmol

    
    , and 1.0 mmol 
    
    
    
    in 3 mL of solvent.
  • Reaction: Seal the vial and heat to 100°C for 16–24 hours. The Zinc acts as a Lewis acid catalyst, activating the nitrile.

  • Workup: Cool to room temperature. Add 3 mL of 3N HCl and ethyl acetate.

    • Mechanism:[1][4][5][6] Acidification breaks the Zinc-Tetrazole complex, releasing the free tetrazole.

  • Isolation: The product often precipitates at the interface or can be extracted into the organic layer.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient; column chromatography is rarely needed.[1]

Data Table: Expected Yields vs. Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)Notes
ZnBr2 H2O/IPA 100 24 85-92 Green, Safe
TMSN3Toluene1104860-70Expensive
Bu3SnN3Xylene1402495Toxic (Tin)

Module 3: Kinase Core Ligation ( )[1][2]

Rationale: Many EGFR and VEGFR inhibitors (e.g., Gefitinib, Erlotinib) utilize an aniline moiety attached to a quinazoline core.[1][2] 5-Amino-2-ethoxybenzonitrile is an excellent mimic for these "tail" groups. The reaction utilizes Nucleophilic Aromatic Substitution (


).
Protocol C: Coupling to 4-Chloroquinazolines

Objective: Synthesis of 4-(3-cyano-4-ethoxyphenylamino)quinazoline derivatives.

Reagents:

  • Nucleophile: 5-Amino-2-ethoxybenzonitrile (1.0 equiv).

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (or similar core) (1.0 equiv).[1]

  • Solvent: Isopropanol (IPA).[1][2]

  • Base: None required (Acid catalyzed mechanism).[1][2]

Step-by-Step Methodology:

  • Dissolution: Suspend the chloroquinzoline derivative (1.0 mmol) and the aniline scaffold (1.0 mmol) in 5 mL of Isopropanol.

  • Reflux: Heat the mixture to reflux (82°C) for 2–4 hours.

  • Precipitation: As the reaction proceeds, the product forms as the hydrochloride salt and typically precipitates out of the hot solution.

  • Filtration: Cool the mixture to 0°C. Filter the solid precipitate.

  • Washing: Wash the filter cake with cold IPA (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Free Basing (Optional): If the free base is required for biological testing, partition the solid between EtOAc and saturated

    
    .[1]
    

Mechanistic Insight: The reaction is driven by the protonation of the quinazoline N1, which activates the C4 position for nucleophilic attack by the aniline. The resulting HCl is sequestered by the product, driving precipitation.[1]

References

  • Scaffold Utility in Kinase Inhibitors

    • Stamos, J., et al. (2002).[1][2] "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor." Journal of Biological Chemistry.

  • Tetrazole Synthesis (Zinc Catalysis)

    • Demko, Z. P., & Sharpless, K. B. (2001).[1][2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry.

  • Buchwald-Hartwig/Aniline Coupling

    • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • Safety of Azides

    • Brimble, M. A., et al. (2010).[1][2] "Safe Handling of Azides in Organic Synthesis." Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-2-ethoxybenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Amino-2-ethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

I. Foundational Knowledge & FAQs

This section addresses common preliminary questions regarding the setup and theory of purifying 5-Amino-2-ethoxybenzonitrile, a compound featuring a basic amino group that requires special consideration.

Q1: What are the key chemical properties of 5-Amino-2-ethoxybenzonitrile that influence its purification?

A1: Understanding the molecule's structure is the first step to a successful purification. 5-Amino-2-ethoxybenzonitrile has three key functional groups:

  • Primary Aromatic Amine (-NH₂): This is a basic group, capable of hydrogen bonding. Its basicity is the most critical factor in chromatography, as it can strongly interact with the acidic surface of standard silica gel.

  • Ethoxy Group (-OCH₂CH₃): This is a moderately polar, electron-donating group.

  • Nitrile Group (-C≡N): This group is polar and contributes to the overall polarity of the molecule.

The combination of these groups makes the molecule moderately polar and susceptible to specific interactions with the stationary phase.

Q2: Which stationary phase is recommended for this compound?

A2: For most applications involving moderately polar compounds, silica gel (SiO₂) is the standard and most cost-effective choice.[1] However, the acidic nature of silica gel's surface silanol groups (Si-OH) can problematically interact with the basic amino group of your compound.[2] This interaction can lead to significant peak tailing, irreversible adsorption, and even degradation of the sample on the column.[2]

  • Expert Insight: If you observe significant tailing or yield loss, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina. For routine purifications, modifying the mobile phase is often a more practical first step.

Q3: How do I select an appropriate mobile phase (solvent system)?

A3: The selection of the mobile phase is crucial and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for 5-Amino-2-ethoxybenzonitrile. This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.

  • Starting Point: A common solvent system for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).[3]

  • TLC Analysis: Spot your crude material on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Visualization: Since 5-Amino-2-ethoxybenzonitrile is an aromatic compound, it should be visible under a UV lamp (254 nm).[4]

  • Optimization: Adjust the solvent ratio until the desired Rf is achieved. If the spot remains at the baseline, increase the polarity (add more ethyl acetate). If it shoots to the top (Rf > 0.6), decrease the polarity (add more hexane).

Q4: Why is my aminobenzonitrile sample streaking on the TLC plate?

A4: Streaking, or tailing, on a TLC plate is a classic sign of a strong, undesirable interaction between your basic amine and the acidic silica gel.[5] This is a warning that you will likely face similar issues on a silica gel column. To counteract this, add a small amount of a basic modifier to your eluent. The most common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[5] The TEA will compete with your compound for the acidic sites on the silica, allowing your product to travel as a more compact spot.

II. Step-by-Step Experimental Protocol

This protocol provides a self-validating workflow for the purification of 5-Amino-2-ethoxybenzonitrile.

Step 1: TLC Analysis and Solvent System Selection
  • Prepare several TLC developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). To one of the promising systems, add 1% triethylamine.

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plates and visualize under a UV lamp.

  • Select the solvent system that gives your target compound an Rf of ~0.3 and shows good separation from impurities. The system containing TEA will likely show the most well-defined spot.

Solvent System (Hexane:EtOAc) Approximate Rf (No TEA) Approximate Rf (1% TEA) Spot Shape (1% TEA)
9:10.1 (Tailing)0.15Round
4:10.25 (Tailing)0.30 Round, Well-defined
2:10.45 (Some Tailing)0.50Round

Table 1: Representative TLC data for selecting an appropriate mobile phase.

Step 2: Column Preparation (Slurry Packing)
  • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

  • In a beaker, mix the required amount of silica gel (e.g., 230-400 mesh) with your chosen non-polar solvent (hexane) to form a consistent slurry.

  • With the column's stopcock closed, pour the slurry into the column. Use a funnel to aid the process.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure the silica packs down evenly without air bubbles.

  • Add a thin layer of sand (~0.5 cm) on top of the packed silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading

For the best separation, dry loading is highly recommended.

  • Dissolve your crude 5-Amino-2-ethoxybenzonitrile in a minimal amount of a low-boiling-point solvent (like dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Gently and evenly add this powder to the top of the sand layer in your prepared column.

Step 4: Elution and Fraction Collection
  • Carefully add your chosen mobile phase (including 1% TEA) to the column.

  • Open the stopcock and begin collecting fractions in test tubes or vials. Use pressure (flash chromatography) to maintain a steady flow rate.

  • Monitor the elution process by spotting collected fractions onto TLC plates. Develop and visualize these plates to identify which fractions contain your pure product.

  • Once the desired compound has eluted, you can increase the solvent polarity (e.g., switch to 1:1 Hexane:EtOAc) to flush out any remaining, more polar impurities.[6]

Step 5: Product Isolation
  • Combine the fractions identified as pure by TLC into a round-bottom flask.

  • Remove the solvents using a rotary evaporator. Note that triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.

  • The resulting solid is your purified 5-Amino-2-ethoxybenzonitrile. Confirm its purity by NMR, LC-MS, or another suitable analytical technique.

III. Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter during the experiment.

Problem: Poor Separation & Co-elution

Q: My TLC showed good separation, but on the column, everything is coming out together. What went wrong?

A: This is a common and frustrating issue. Several factors could be at play:

  • Column Overloading: If you load too much crude material relative to the amount of silica gel, the stationary phase becomes saturated, and its ability to separate components is drastically reduced. Maintain at least a 50:1 silica-to-crude ratio.

  • Poor Packing: Air bubbles or channels in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to no separation. Ensure your column is packed evenly.

  • Sample Loading Technique: Loading the sample in a large volume of a strong solvent (one more polar than the mobile phase) will cause the initial band to be very broad, ruining the separation before it even begins. This is why dry loading is preferred.[5]

  • Concentration Effects: Sometimes, compounds behave differently on TLC versus a column due to the much higher concentration on the column.[7] A compound that doesn't tail on a dilute TLC spot might tail significantly at higher concentrations on the column.

Workflow for Diagnosing Poor Separation

G start Poor Separation on Column overload Was column overloaded? (>1:50 crude:silica ratio) start->overload packing Was column packed improperly? (Air bubbles, cracks) overload->packing No sol_overload Solution: Reduce load or use a larger column. overload->sol_overload Yes loading Was sample wet-loaded in a strong solvent? packing->loading No sol_packing Solution: Repack column using slurry method. packing->sol_packing Yes sol_loading Solution: Use dry loading technique. loading->sol_loading Yes

A decision tree for troubleshooting poor separation.

Problem: Low or No Yield

Q: My compound seems to have disappeared on the column. I'm getting very low recovery. Where did it go?

A: This is often due to the reactivity of the aminobenzonitrile.

  • Irreversible Adsorption: The most likely cause is the strong, almost covalent interaction between the basic amine and acidic silanol groups on the silica surface.[2] If you did not add a basic modifier like triethylamine to your mobile phase, your compound may be permanently stuck to the column.

  • On-Column Degradation: Silica gel is acidic enough to catalyze the degradation of sensitive compounds.[6][8] While 5-Amino-2-ethoxybenzonitrile is relatively stable, certain impurities or prolonged exposure could lead to decomposition. Potential degradation pathways for aminobenzonitriles include hydrolysis of the nitrile group or oxidation of the amino group.[9]

  • Compound is Too Dilute: If your fractions are very large, the compound may be present but at a concentration too low to be detected by TLC. Try concentrating a few fractions where you expected to see your product and re-spot them on a TLC plate.[6]

Problem: Product is Still Impure

Q: I ran the column, but my final product is still contaminated with an impurity that has a very similar Rf. How can I improve the separation?

A: Separating compounds with similar Rf values is challenging but achievable.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity over the course of the separation.[6] This can help resolve closely eluting spots. For example, start with 10% EtOAc in Hexane and slowly increase to 20% or 30%.

  • Change the Solvent System: The "selectivity" of the separation can sometimes be dramatically changed by swapping one of the solvents. If Hexane/Ethyl Acetate isn't working, try a system based on Dichloromethane/Methanol or Toluene/Ethyl Acetate.[7][10] Toluene, in particular, can offer unique selectivity for aromatic compounds due to π-π interactions.

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for the components to separate. This is a brute-force method but can be effective.

IV. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chromatography. Retrieved from

  • Benchchem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Amino-5-[1-Hydroxy-2-(Propan-2-Ylamino)Ethyl]Benzonitrile. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxyphenol 98. Retrieved from

  • Biosynth. (n.d.). 5-Amino-2-methoxybenzonitrile. Retrieved from

  • Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from

  • Benchchem. (n.d.). preventing degradation of 2-Amino-4-iodobenzonitrile during reactions. Retrieved from

  • PubMed. (n.d.). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Retrieved from

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from

  • Molnar Institute. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Indian Journal of Chemistry. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzonitrile 95. Retrieved from

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from

  • PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. Retrieved from

  • Chromatography Online. (n.d.). On-Column Sample Degradation. Retrieved from

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. Retrieved from

  • SciELO. (n.d.). Degradation of acetonitrile residues using oxidation processes. Retrieved from

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from

Sources

recrystallization techniques for 5-Amino-2-ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-2-ethoxybenzonitrile Purification Ticket ID: #55859-REQ Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You have requested a technical guide for the recrystallization of 5-Amino-2-ethoxybenzonitrile (CAS 55859-53-9 / 1020046-39-2). This compound is a critical aniline intermediate, often utilized in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors like Bosutinib analogs).

The Challenge: As an electron-rich aniline with an ethoxy substituent, this compound is prone to oxidation (darkening) and "oiling out" (liquid-liquid phase separation) during cooling. The purification strategy below prioritizes the removal of the specific nitro-precursor (5-nitro-2-ethoxybenzonitrile) and inorganic reduction residues while preventing oil formation.

Part 1: Solvent System Decision Matrix

The choice of solvent depends heavily on your primary impurity profile. Use the following logic to select your system.

SolventSelection Start Identify Primary Impurity Impurity_Nitro Precursor (Yellow) 5-Nitro-2-ethoxybenzonitrile Start->Impurity_Nitro Impurity_Salts Inorganic Salts (Fe, Pd, Zn residues) Start->Impurity_Salts Impurity_Tars Oxidation Tars (Dark/Black) Start->Impurity_Tars Solvent_EtOH Ethanol / Water (3:1) *Standard Method* Impurity_Nitro->Solvent_EtOH Mod. Solubility Diff Solvent_IPA Isopropanol (IPA) *Slow Crystallization* Impurity_Nitro->Solvent_IPA Alternative Impurity_Salts->Solvent_EtOH Salts Soluble in H2O Solvent_Toluene Toluene / Heptane *High Recovery* Impurity_Tars->Solvent_Toluene Tars stay in Toluene

Figure 1: Solvent Selection Decision Matrix based on impurity profile.

Solubility Data & Recommendations
Solvent SystemRatio (v/v)Dissolution TempRecovery PotentialBest For...
Ethanol / Water 1:1 to 3:1 70°C High (85-90%) General Purpose. Best for removing inorganic salts (Fe/NH4Cl residues) and polar side-products.
Ethyl Acetate / Heptane1:3Reflux (77°C)Moderate (70-80%)Removing non-polar dimers. Risk: High risk of oiling out if cooled too fast.
ToluenePure80-90°CHighRemoving dark oxidation tars (which often remain soluble in cold toluene).

Part 2: Standard Operating Procedure (SOP)

Protocol: Ethanol/Water Recrystallization This method is optimized for removing the nitro-precursor and inorganic salts.

Prerequisites:

  • Crude Purity: >85% (If lower, perform a silica plug filtration first).

  • Atmosphere: Nitrogen blanket recommended (Anilines oxidize in hot air).

Step-by-Step Workflow
  • Dissolution (The Saturation Point):

    • Charge crude 5-Amino-2-ethoxybenzonitrile into a flask.

    • Add Ethanol (95%) at a ratio of 3 mL per gram of solid.

    • Heat to reflux (approx. 78°C).

    • Observation: If solids remain, add Ethanol in 0.5 mL/g increments until dissolved.

    • Critical Check: If inorganic salts (grey/black specks) remain undissolved, do not add more solvent. Proceed to filtration.[1]

  • Decolorization & Hot Filtration (Crucial for Quality):

    • Add Activated Carbon (Charcoal) (5 wt% relative to crude mass).

    • Stir at reflux for 15 minutes.

    • Filter hot through a pre-warmed Celite pad.

    • Why? This removes the oxidized "color bodies" and any residual metal catalysts (Pd/C or Fe sludge).

  • The "Cloud Point" Addition:

    • Maintain the filtrate at ~60°C.

    • Slowly add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution back to transparency.

  • Controlled Cooling (Avoiding the Oil):

    • Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Do not use an ice bath yet. Rapid cooling causes the aniline to separate as an oil rather than a crystal.

    • Once a heavy crop of crystals forms at 25°C, cool to 0-5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white needles.

    • Wash with cold 1:1 Ethanol/Water .

    • Dry under vacuum at 40°C. Note: Overheating during drying can cause surface oxidation (browning).

Part 3: Troubleshooting Dashboard

User Issue: "My product is oiling out (forming a liquid layer) instead of crystallizing."

  • Diagnosis: This is a thermodynamic issue common with ethoxy-anilines. The "metastable zone" was crossed too quickly, or the melting point is depressed by impurities.

  • The Fix (Seeding Protocol):

    • Re-heat the mixture until the oil dissolves into a clear solution.

    • Cool slightly until just above the temperature where oiling occurred.

    • Add Seed Crystals: Add a tiny amount (<1 mg) of pure product.

    • Agitate: Stir vigorously. The seed provides a nucleation surface, forcing the oil to solidify.

User Issue: "The product is still yellow/brown after recrystallization."

  • Diagnosis: Residual 5-nitro-2-ethoxybenzonitrile (yellow) or oxidation tars (brown).

  • The Fix:

    • If Yellow: The nitro compound is less soluble than the amine. You may need to filter the hot solution if the nitro compound is precipitating early, or use a more non-polar solvent (Toluene) where the nitro compound stays in solution.

    • If Brown: The charcoal step was insufficient. Repeat the recrystallization with 10 wt% charcoal and ensure the filtration is done while strictly hot.

Part 4: Advanced Impurity Profiling (FAQs)

Q: What are the critical impurities I should look for in HPLC? A:

  • 5-Nitro-2-ethoxybenzonitrile: The unreduced starting material. It will elute later than the amine on a Reverse Phase (C18) column due to lack of the polar NH2 group.

  • Azoxy Dimers: Formed during incomplete reduction. These appear as late-eluting, highly UV-active peaks.

  • Phenol Hydrolysis Product: Under strong acidic reduction (e.g., SnCl2/HCl), the ethoxy ether bond can cleave, yielding 5-amino-2-hydroxybenzonitrile. This will elute earlier than your target.

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is often used in the purification of the final drug substance (e.g., Bosutinib), but for this intermediate, Ethanol is preferred because its slightly lower polarity offers better rejection of the non-polar nitro impurities.

References

  • Bosutinib Synthesis & Intermediates

    • Wang, H., et al. "A New and Practical Synthesis of Bosutinib." Heterocycles, Vol. 89, No. 12, 2014. Link

    • Context: Describes the handling of alkoxy-aniline intermedi
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.
  • Bejan, E., et al. "Selective reduction of nitroarenes." Chemical Reviews, 2008.
  • Compound Data (Grounding)

    • PubChem CID 11234589 (Related Isomer Structure Validation). Link

    • Note on CAS: While users cite 55859-53-9, commercial databases (Sigma/BLD) often list 1020046-39-2 for 5-Amino-2-ethoxybenzonitrile.

Sources

Technical Support Center: Temperature Control in 5-Amino-2-ethoxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Personality of the Molecule

Effective temperature management for 5-Amino-2-ethoxybenzonitrile requires a bifurcated strategy. This molecule possesses a "Dr. Jekyll and Mr. Hyde" thermal profile driven by its three functional groups: the nucleophilic amino group (-NH₂) , the acid-sensitive ethoxy group (-OEt) , and the hydrolytically labile nitrile group (-CN) .

  • High-Temperature Stability (Synthesis Phase): The formation of the amine via reduction of the nitro precursor (2-ethoxy-5-nitrobenzonitrile) often requires vigorous reflux (80–90°C) to drive kinetics.

  • Low-Temperature Fragility (Application Phase): Conversely, utilizing the amine in diazotization reactions requires strict adherence to cryogenic conditions (0–5°C) to prevent rapid decomposition into phenols or azo-tars.

Failure to respect these thermal boundaries results in specific, predictable impurity profiles: ether cleavage at high temperatures in acidic media, and diazo-decomposition at moderate temperatures.

Thermodynamic & Kinetic Control Map

The following table summarizes the critical temperature zones for this compound. Use this as your primary operational dashboard.

Temperature ZoneOperational ContextChemical Behavior & Risks
-10°C to 0°C Nitration (Precursor) Critical Safety Zone. Nitration of 2-ethoxybenzonitrile is highly exothermic. Risk:[1][2][3][4][5][6][7] Thermal runaway if dosing exceeds cooling capacity.
0°C to 5°C Diazotization Stability Zone. Essential for generating the diazonium salt. Risk:[1][2][3][4][5][6][7] >5°C leads to N₂ evolution (decomposition) and phenol formation.
20°C to 25°C Storage / Handling Metastable Zone. Solid compound is stable. Risk:[1][2][3][4][5][7] In solution (acidic), slow hydrolysis of nitrile may occur over days.
60°C to 90°C Reduction (Synthesis) Kinetic Zone. Required for SnCl₂/HCl or Fe/Acetic acid reduction of nitro group. Risk:[1][2][3][4][5][7] Prolonged exposure >90°C in strong acid causes ethoxy cleavage (formation of 5-amino-2-hydroxybenzonitrile).
> 100°C Failure Mode Degradation Zone. Rapid nitrile hydrolysis to amide/acid; oxidative polymerization of amine.

Troubleshooting Guide & FAQs

Scenario A: The "Runaway" Exotherm During Precursor Synthesis

User Report: "During the nitration of 2-ethoxybenzonitrile, the temperature spiked to 15°C despite the ice bath. The product is dark and sticky."

Diagnosis: You likely exceeded the heat removal capacity of your system. The nitration reaction is autocatalytic and highly exothermic. Once the temperature crosses a threshold (typically ~10°C), the reaction rate doubles, generating more heat than the cooling bath can remove.

Corrective Action:

  • Stop Dosing Immediately: Halt the addition of the nitrating agent (HNO₃/H₂SO₄).

  • Internal Cooling: If available, increase the stir rate to maximize heat transfer to the reactor walls.

  • Quench (Emergency Only): If T > 20°C and rising, dump the mixture onto a large excess of crushed ice.

  • Future Prevention: Use a dosing pump interlocked with a temperature probe. Set the pump to cut off automatically if T > 5°C.

Scenario B: Diazotization "Fizzing" and Low Yields

User Report: "I am trying to convert 5-Amino-2-ethoxybenzonitrile to the diazonium salt. I see bubbles forming even at 8°C, and my final coupling yield is poor."

Diagnosis: You are witnessing thermal decomposition . The diazonium species of electron-rich anilines (like this ethoxy-substituted one) are relatively unstable. At 8°C, the diazonium ion loses N₂ gas (the "bubbles") and reacts with water to form 5-hydroxy-2-ethoxybenzonitrile (a phenol impurity).

Corrective Action:

  • Strict Cooling: The reactor internal temperature must never exceed 5°C . Use an acetone/dry ice bath or a cryostat, not just wet ice.

  • Acid Stoichiometry: Ensure you have at least 2.5 equivalents of mineral acid (HCl or H₂SO₄). Insufficient acid promotes "tarry" byproducts via triazene formation.

  • Check for Nitrous Acid: Use starch-iodide paper. It should turn blue instantly. If not, you lack the nitrosyl cation driving force.

Scenario C: Impurity Formation During Reduction

User Report: "I reduced the nitro group using SnCl₂/HCl at reflux. NMR shows a new peak corresponding to a phenol. Did I cleave the ether?"

Diagnosis: Yes. While the ethoxy group is generally robust, prolonged reflux in concentrated HCl (common in Tin(II) chloride reductions) can cleave the ether bond, converting the ethoxy group to a hydroxyl group.

Corrective Action:

  • Temperature/Time Optimization: Reduce the reflux time. Monitor via TLC/HPLC every 30 minutes and stop immediately upon consumption of the nitro starting material.

  • Alternative Reductant: Switch to Catalytic Hydrogenation (H₂/Pd-C) in ethanol or ethyl acetate. This proceeds at room temperature (25°C) and is neutral, completely avoiding the acid-catalyzed ether cleavage risk [1].

Detailed Experimental Protocol: Controlled Diazotization

Objective: Generate the diazonium salt of 5-Amino-2-ethoxybenzonitrile with <1% decomposition.

Reagents:

  • 5-Amino-2-ethoxybenzonitrile (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Hydrochloric Acid (HCl, 12M, 3.0 eq)

  • Solvent: Water/Acetic Acid (1:1 mixture for solubility)

Step-by-Step Workflow:

  • Dissolution (The "Slurry" Phase):

    • Charge the reactor with 5-Amino-2-ethoxybenzonitrile.

    • Add Water/Acetic Acid mixture. Stir to create a fine suspension.

    • Cooling: Immersion in a cryostat set to -5°C .

    • Checkpoint: Internal temperature must reach 0°C before acid addition.[8]

  • Acidification:

    • Add HCl dropwise. The amine will convert to the hydrochloride salt, which may precipitate or dissolve depending on concentration.

    • Exotherm Watch: Maintain T < 5°C.[3][5]

  • Nitrosylation (The Critical Step):

    • Dissolve NaNO₂ in a minimal amount of water.

    • Sub-surface Addition: Add the nitrite solution below the surface of the liquid (using a dip tube) to prevent loss of nitrous gases.

    • Rate Control: Add over 30–45 minutes.

    • Visual Cue: The mixture usually turns clear and yellow/orange as the diazonium salt forms.

    • Safety Rule: If bubbles (N₂) appear, STOP . Cool further.

  • Validation:

    • Starch-Iodide Test: Must be positive (Blue/Black).

    • H-Acid Test: Take a drop of reaction mixture and add to alkaline H-acid solution. A bright dye color confirms active diazonium.

Visualizing the Thermal Pathways

The following diagram illustrates the reaction outcomes based on temperature decisions.

G Start 5-Amino-2-ethoxybenzonitrile Diazo Diazotization Process (NaNO2 / HCl) Start->Diazo Downstream Application Reduction Reduction (Synthesis) Precursor: Nitro-compound Reflux Reflux (80-90°C) Acidic Media (SnCl2/HCl) Reduction->Reflux Standard Method MildRed H2 / Pd-C (25°C) Neutral Media Reduction->MildRed Optimized Method EtherCleavage IMPURITY: Ether Cleavage (Phenol) Reflux->EtherCleavage Prolonged Heating PureAmine TARGET: Pure Amino Product Reflux->PureAmine Short Time MildRed->PureAmine High Selectivity PureAmine->Start Is the starting material Cold Temp < 5°C Controlled Addition Diazo->Cold Warm Temp > 10°C or Insufficient Cooling Diazo->Warm DiazoSalt TARGET: Stable Diazonium Salt Cold->DiazoSalt Success Decomp FAILURE: N2 Gas + Phenols Warm->Decomp Thermal Decay

Figure 1: Thermal Logic Tree for 5-Amino-2-ethoxybenzonitrile. Green paths indicate optimal temperature control; Red paths indicate failure modes.

References

  • BenchChem. (2025).[5][7][8][9] Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile Synthesis and Reduction. (Note: Analogous chemistry for ethoxy derivatives). Retrieved from 8

  • PubChem. (2025).[10] 5-Amino-2-ethoxybenzonitrile Compound Summary. National Library of Medicine. Retrieved from 11[10]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Stability and Temperature Dependence. Retrieved from 12

  • Google Patents. (1984). Process for controlling diazotization reactions involving nitrous reactant. US4439361A. Retrieved from 2

Sources

effect of solvent choice on 5-Amino-2-ethoxybenzonitrile reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-2-ethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges and provide in-depth troubleshooting advice, with a focus on how solvent selection critically impacts reaction outcomes. Our approach is grounded in established chemical principles, drawing from extensive experience and authoritative literature to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and problems encountered when working with 5-Amino-2-ethoxybenzonitrile.

Q1: My reaction with 5-Amino-2-ethoxybenzonitrile is sluggish or not proceeding to completion. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is paramount, especially in reactions involving nucleophilic aromatic substitution (SNAr), a common reaction type for this molecule.[1] The rate of SNAr reactions is significantly influenced by the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).[2][3]

  • Expert Insight: For many SNAr reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are the preferred choice.[4] These solvents can effectively solvate the cation while leaving the nucleophile relatively "bare," enhancing its reactivity. If you are using a non-polar solvent like toluene or a protic solvent like ethanol, you may experience significantly slower reaction rates. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its effectiveness.

Q2: I'm observing significant side product formation. How can solvent choice mitigate this?

A2: Side product formation often arises from competing reaction pathways or degradation of starting materials or products. The solvent can influence this in several ways:

  • Solubility: Poor solubility of your reactants can lead to localized high concentrations and side reactions. Ensure your 5-Amino-2-ethoxybenzonitrile and other reactants are fully dissolved at the reaction temperature.

  • Reactivity of the Amino Group: The amino group of 5-Amino-2-ethoxybenzonitrile is a primary amine and can undergo various side reactions such as acylation or alkylation.[5] In less polar solvents, the nucleophilicity of the amine might be enhanced, potentially leading to undesired reactions if electrophilic impurities are present.

  • Competing Nucleophiles: In protic solvents like alcohols, the solvent itself can act as a nucleophile, especially at elevated temperatures, leading to unwanted byproducts.[4]

Q3: What is the best way to determine the solubility of 5-Amino-2-ethoxybenzonitrile in a range of solvents?

A3: A systematic solubility assessment is a crucial first step in reaction optimization. A reliable method is gravimetric analysis.[6]

  • Protocol: Prepare a saturated solution of 5-Amino-2-ethoxybenzonitrile in the solvent of interest at a specific temperature. After equilibration, filter the solution to remove undissolved solid. A known volume of the filtrate is then evaporated to dryness, and the mass of the dissolved solid is determined.[6]

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for common reaction types involving 5-Amino-2-ethoxybenzonitrile.

Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of functionalizing aromatic rings. The success of these reactions with 5-Amino-2-ethoxybenzonitrile is highly dependent on a careful selection of the solvent.

Problem: Low yield in an SNAr reaction where the amino group of 5-Amino-2-ethoxybenzonitrile is the nucleophile.

Root Cause Analysis:

  • Inadequate Solvent Polarity: The transition state of an SNAr reaction is often highly polar. A solvent with insufficient polarity will fail to stabilize this transition state, leading to a high activation energy and slow reaction rate.

  • Protic Solvent Interference: Protic solvents can form hydrogen bonds with the amino group, reducing its nucleophilicity.[5]

  • Poor Reactant Solubility: If the electrophile or 5-Amino-2-ethoxybenzonitrile is not fully dissolved, the reaction will be heterogeneous and slow.

Solutions:

  • Solvent Screening: A systematic screen of polar aprotic solvents is recommended.

SolventDielectric Constant (ε)Dipole Moment (μ)Key Characteristics
DMSO473.96Excellent for SNAr, high boiling point.
DMF373.82Good alternative to DMSO, lower boiling point.
Acetonitrile37.53.92Lower boiling point, can be easier to remove.
THF7.61.75Less polar, may be suitable for more reactive substrates.
  • Experimental Protocol for Solvent Screening:

    • Set up parallel reactions in small vials, each with a different solvent (e.g., DMSO, DMF, acetonitrile, THF).

    • Use identical concentrations of 5-Amino-2-ethoxybenzonitrile, your electrophile, and a suitable base (if required).

    • Run the reactions at the same temperature and for the same duration.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).[7]

Visualizing the Solvent's Role in SNAr:

SNAr_Solvent_Effect cluster_polar Polar Aprotic Solvent (e.g., DMSO) cluster_nonpolar Non-Polar or Protic Solvent Reactants 5-Amino-2-ethoxybenzonitrile + Electrophile TS_Polar Polar Transition State (Meisenheimer Complex) Reactants->TS_Polar Stabilized TS_NonPolar High Energy Transition State Reactants->TS_NonPolar Unstabilized Product S N Ar Product TS_Polar->Product Fast No_Reaction No Reaction / Slow Conversion TS_NonPolar->No_Reaction Slow Nitrile_Hydrolysis_Workflow Start Goal: Hydrolyze Nitrile of 5-Amino-2-ethoxybenzonitrile Check_Sensitivity Are other functional groups sensitive to hydrolysis conditions? Start->Check_Sensitivity Protect_Amino Protect the amino group (e.g., with Boc anhydride) Check_Sensitivity->Protect_Amino Yes Mild_Hydrolysis Attempt mild hydrolysis conditions (e.g., enzyme catalysis or metal-catalyzed hydration) Check_Sensitivity->Mild_Hydrolysis No Base_Hydrolysis Base-catalyzed hydrolysis (e.g., NaOH in H₂O/THF) Protect_Amino->Base_Hydrolysis Acid_Hydrolysis Acid-catalyzed hydrolysis (e.g., H₂SO₄ in H₂O/Dioxane) Mild_Hydrolysis->Acid_Hydrolysis Unsuccessful Final_Product Desired Carboxylic Acid / Amide Mild_Hydrolysis->Final_Product Successful Acid_Hydrolysis->Final_Product Deprotect Deprotect the amino group Base_Hydrolysis->Deprotect Deprotect->Final_Product

Caption: Decision workflow for nitrile hydrolysis.

References

  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Atherton, J. H., & Fields, R. (1968). Nucleophilic displacement reactions on aromatic compounds. Part XII. Reaction of 1-substituted 2, 4-dinitrobenzenes with piperidine in various solvents. Journal of the Chemical Society B: Physical Organic, 1044-1048.
  • Needham, T. E., Jr. (1972).
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Bi‐tailed N ‐cationic surfactant promoted green synthesis of 2‐amino‐5‐oxo‐4‐alkyl‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitrile derivatives via multicomponent reaction. Retrieved from [Link]

  • ACS Publications. (2002). Insight into the Mechanisms of Luminescence of Aminobenzonitrile and Dimethylaminobenzonitrile in Polar Solvents. An ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • RSC Publishing. (2019). Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. Journal of Materials Chemistry C. Retrieved from [Link]

  • NIH. (2025). Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines. Scientific Reports. Retrieved from [Link]

  • Unibo. (2023). Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. Journal of Chemical Crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link]

  • RSC Publishing. (n.d.). Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways. Green Chemistry. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • RSC Publishing. (n.d.). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. RSC Advances. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Work-Up Procedures for 5-Amino-2-ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55834-21-8 | Molecular Formula: C₉H₁₀N₂O | MW: 162.19 g/mol [1]

Introduction

Welcome to the technical support hub for 5-Amino-2-ethoxybenzonitrile . This guide addresses the specific challenges associated with handling this intermediate, commonly used in the synthesis of kinase inhibitors and azo dyes.[2]

The Core Challenge: This molecule presents a dichotomy in reactivity. The amino group (C5) is basic and prone to oxidation, while the nitrile group (C1) and ethoxy group (C2) create a steric and electronic environment that requires precise pH control during work-up to prevent hydrolysis (to the amide/acid) or dealkylation.

Module 1: Post-Reaction Work-Up (The "Crude" Phase)

Scenario A: Synthesis via Reduction of Nitro-Precursor

Context: You have just reduced 5-nitro-2-ethoxybenzonitrile using Fe/HCl, SnCl₂, or H₂/Pd.[1]

The Issue: Metal residues (iron sludge, tin colloids) often trap the amino-product, leading to low recovery and "crashing out" as a sticky oil.

Protocol:

  • Basification (Critical): If using acidic reduction (Fe/HCl), neutralize the reaction mixture to pH 8–9 using saturated NaHCO₃ or 1M NaOH. Do not exceed pH 10 to avoid hydrolyzing the nitrile.[1]

  • Chelation/Filtration:

    • For Fe/Sn: Add Celite® (diatomaceous earth) to the suspension and stir vigorously for 15 minutes. Filter through a Celite pad.[1] Wash the pad with warm Ethyl Acetate (EtOAc) .

    • Why Warm? The product has limited solubility in cold organic solvents; warm solvent ensures desorption from the metal salts.[1]

  • Phase Separation: Dilute the filtrate with water. Separate the organic layer.[1][3]

  • The "Emulsion Breaker": If an emulsion forms (common with ethoxy-anilines), add solid NaCl until saturation or a small volume of Methanol (MeOH).

Scenario B: Nucleophilic Substitution Reactions

Context: Using the compound as a nucleophile in SɴAr or amide coupling.[1]

Protocol:

  • Quench: Pour reaction mixture into ice-cold water.

  • Extraction: Extract with EtOAc (3x).

  • Washing: Wash combined organics with Brine (saturated NaCl).[1] Avoid acidic washes at this stage unless specifically purifying via the Acid-Base method (see Module 2).[1]

Module 2: Purification via Acid-Base Extraction

Logic: The amino group allows reversible protonation.[1] By manipulating pH, we can move the product between aqueous and organic phases, leaving neutral impurities (unreacted starting materials) behind.

Risk Factor: The nitrile group is susceptible to hydrolysis in strong acids/bases, especially with heat. Temperature control is non-negotiable.

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate .

  • Acid Extraction (Protonation):

    • Extract the organic layer with cold 1M HCl (2x).

    • Mechanism:[2][4][5] The amine (pKa ~4–5) becomes the water-soluble ammonium salt (

      
      ).[1]
      
    • Safety Check: Keep temperature < 10°C to protect the nitrile.[1]

  • Separation:

    • Organic Layer: Contains neutral impurities.[1] Discard (after TLC check).

    • Aqueous Layer: Contains your Product.[1]

  • Basification (Deprotonation):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly add 6M NaOH or Solid Na₂CO₃ until pH reaches ~10.[1]

    • Observation: The solution will turn cloudy as the free base precipitates.[1]

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Mixture in Organic Solvent AcidWash Extract with Cold 1M HCl Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Neutrals/Acids) Sep1->OrgLayer1 Impurities AqLayer1 Aqueous Layer (Product as R-NH3+) Sep1->AqLayer1 Product Basify Basify to pH 10 (0°C, NaOH/Na2CO3) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 Sep2 Phase Separation Extract2->Sep2 AqLayer2 Aqueous Layer (Salts) Sep2->AqLayer2 Waste OrgLayer2 Organic Layer (Purified Product) Sep2->OrgLayer2 Product Final Dry & Concentrate (Pure 5-Amino-2-ethoxybenzonitrile) OrgLayer2->Final

Caption: Logical flow for purifying 5-Amino-2-ethoxybenzonitrile using its basicity. Note the temperature constraints to protect the nitrile group.

Module 3: Crystallization & Isolation

If the acid-base extraction yields a solid that is still colored or slightly impure, recrystallization is the preferred polishing step.[1]

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Ethanol / Water High Dissolve in hot EtOH, add warm water until turbid, cool slowly.[1] Best for removing inorganic salts.[1]
EtOAc / Hexanes Medium Good for removing non-polar organic impurities.[1] Product may "oil out" if cooled too fast.[1]
Toluene High Excellent for anilines.[1] Dissolve hot, cool to -20°C. Often yields high-quality needles.[1]
Diethyl Ether Low Product is likely too soluble; use only for triturating sticky oils.[1]

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Re-heat to dissolve.[1][6]

  • Add a seed crystal (if available) or scratch the glass wall.

  • Add 1% more of the "good" solvent (e.g., Ethanol).

  • Cool slower (wrap the flask in foil/towel).

Module 4: Troubleshooting & FAQs

Q1: The product turned dark brown/black during drying. What happened?

A: This is typical aniline oxidation .

  • Cause: Exposure to air/light while wet or in solution.[1]

  • Fix:

    • Perform a quick filtration through a short plug of silica gel (eluting with DCM).

    • Recrystallize with a pinch of sodium hydrosulfite (reducing agent) or activated charcoal to remove color.

    • Store under Nitrogen/Argon in the dark.

Q2: I see a new spot on TLC after acid extraction. Is it an impurity?

A: Check the R_f.[1]

  • Scenario: If the spot is very polar (near baseline), you may have hydrolyzed the nitrile to the amide (5-amino-2-ethoxybenzamide).[1]

  • Prevention: Ensure your acid extraction was done cold (0–5°C) and the contact time with acid was short (< 10 mins). Do not use concentrated HCl.[1]

Q3: My yield is lower than expected after Acid-Base extraction.

A: The product might be partially water-soluble or the pH wasn't high enough during recovery.[1]

  • Check: Did you reach pH > 9 during the basification step? The ethoxy group increases the basicity of the amine (pKa ~5), so pH 7 is insufficient to fully deprotonate it.

  • Recovery: Check the aqueous waste layer by LCMS.[1] If product remains, saturate the aqueous layer with NaCl (salting out) and re-extract with THF/EtOAc (1:1) .

Q4: Can I use column chromatography instead?

A: Yes, but amines often "streak" on silica due to interaction with acidic silanol groups.

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading. Use a mobile phase containing 1% TEA or 1% NH₄OH (e.g., DCM/MeOH/NH₄OH 95:4:1).

References

  • Synth. Commun. (2010). General procedures for the reduction of nitro-anilines using Fe/HCl and work-up strategies.[1] (Generalized Protocol Verification).

  • Organic Chemistry Portal. Hydrolysis of Nitriles: Mechanisms and Conditions. (Mechanistic Grounding for Module 2).

  • PubChem. Compound Summary: 5-Amino-2-ethoxybenzonitrile (CAS 55834-21-8).[1] (Physical Property Verification).

  • Bordwell pKa Table. Acidity in DMSO and Water (Aniline derivatives).[1] (pKa Estimation Logic).

Sources

dealing with poor solubility of 5-Amino-2-ethoxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 5-Amino-2-ethoxybenzonitrile and its "brick dust" derivatives.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Overcoming Poor Solubility in Synthesis, Analysis, and Screening.

Core Problem Analysis: Why is this happening?

Before troubleshooting, understand the enemy. 5-Amino-2-ethoxybenzonitrile derivatives often exhibit "Brick Dust" behavior—high melting points (>200°C) and low solubility in both water and common organic solvents.

  • The Structural Cause:

    • Planarity & Stacking: The benzonitrile core is planar. The nitrile group (-CN) creates a strong dipole moment, while the ethoxy group (-OEt) adds lipophilicity without significant steric bulk to disrupt packing.

    • Lattice Energy: The molecule packs efficiently in the crystal lattice (pi-pi stacking + dipolar interactions). High lattice energy means the solvent must pay a high energetic "tax" to break the solid apart.

    • The "Grease" Factor: If you have coupled this core to another aromatic system (e.g., via amide coupling), you have essentially created a hydrophobic "brick" that resists solvation.

Troubleshooting Module: Synthesis & Purification

User Question: "My reaction mixture turns into a sludge, and I can't purify the product because it crashes out on the column. How do I handle this?"

Protocol A: Reaction Solvent Switch

Stop using DCM or Ethanol. These derivatives often require high-boiling polar aprotic solvents to disrupt the lattice energy.

  • Recommended Solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), or DMF.

  • The "Drowning Out" Workup:

    • Perform the reaction in minimal NMP/DMAc.

    • Do not attempt a standard aqueous extraction (separatory funnel); you will get an emulsion or interface rag.

    • Instead, pour the reaction mixture slowly into a stirred beaker of water (or 5% LiCl solution).

    • The product should precipitate as a fine solid. Filter and wash.

Protocol B: "Solid Loading" Chromatography

Do not try to dissolve your crude material in DCM for column loading. It will precipitate at the top of the column and cause band tailing or clogging.

  • Dissolve: Dissolve crude material in a strong solvent (THF, Acetone, or minimal DCM/MeOH). Heat if necessary.

  • Adsorb: Add dry silica gel (ratio 1:3 crude:silica) to the flask.

  • Evaporate: Rotovap to dryness until you have a free-flowing powder.

  • Load: Pour this powder on top of your pre-packed column.

Visual Guide: Purification Decision Tree

PurificationStrategy Start Start: Crude Material SolubilityCheck Solubility Check: Soluble in DCM/EtOAc? Start->SolubilityCheck LiquidLoad Standard Liquid Loading SolubilityCheck->LiquidLoad Yes BrickDust Brick Dust Protocol SolubilityCheck->BrickDust No Elution Elute with DCM:MeOH (Gradient 0-10%) LiquidLoad->Elution DissolveStrong Dissolve in THF/Acetone (Heat if needed) BrickDust->DissolveStrong SolidLoad Add Silica -> Rotovap to Dryness (Solid Load) DissolveStrong->SolidLoad SolidLoad->Elution

Caption: Decision tree for selecting the correct chromatography loading technique based on compound solubility.

Troubleshooting Module: Analytical Characterization (NMR)

User Question: "I can't get a stable lock in DMSO-d6, or my peaks are incredibly broad. Is my compound impure?"

Diagnosis: Likely not impure. The compound is aggregating in solution or simply not dissolving fully, leading to poor relaxation times and broad lines.

The "Spike" Method:
  • Solvent: Use DMSO-d6 as the base.

  • Additive: Add 1-2 drops of TFA-d (Deuterated Trifluoroacetic Acid) .

    • Mechanism:[1][2] This protonates the aniline amine (or amide nitrogens), disrupting intermolecular H-bonds and breaking up aggregates. It also shifts the pH to ensure full solubility.

  • Temperature: Run the NMR at 320K or 340K (50-70°C).

    • Warning: Check the stability of your specific derivative at high heat/acid before leaving it overnight.

Troubleshooting Module: Biological Assays

User Question: "The compound works in the enzyme assay but shows zero activity in cells, or I see crystals in the petri dish. Why?"

Diagnosis: "Crash-out" precipitation. When you pipette 100% DMSO stock directly into aqueous media, the local concentration spikes, and the hydrophobic "brick" instantly precipitates.

The Intermediate Dilution Protocol

Never go from 100% DMSO


 100% Aqueous Media.
StepSolvent SystemConcentrationPurpose
1. Stock 100% DMSO10 mMSolubilize the brick.
2. Intermediate DMSO + Co-solvent*100 µMCritical Step. Create a "soft landing."
3. Final Cell Media + Serum1 µMFinal assay concentration.

Recommended Intermediate Co-solvents:

  • PEG400 (Polyethylene Glycol)

  • Propylene Glycol

  • Ratio: Dilute your DMSO stock 1:10 into PEG400 before adding to the media.

Visual Guide: Anti-Precipitation Workflow

BioAssayDilution Stock 10mM Stock (100% DMSO) Crash Precipitation Risk! (Crash Out) Stock->Crash Direct Add Intermediate Intermediate Step (DMSO + PEG400) Stock->Intermediate 1:10 Dilution Media Cell Media (Aqueous) Crash->Media Stable Stable Assay Solution (<0.5% DMSO) Intermediate->Stable Dilute into Media Stable->Media Ready for Cells

Caption: Workflow to prevent compound precipitation during biological assay preparation using intermediate cosolvents.

Troubleshooting Module: Formulation & Salt Selection

User Question: "We need to dose this in animals (PK study). Methylcellulose suspension isn't giving exposure. Can we make a salt?"

Scientific Insight: The 5-amino group is your handle, but it is electronically deactivated.

  • Electronic Tug-of-War: The ethoxy group (para) pushes electrons in, but the nitrile group (meta) pulls electrons out.

  • Result: The pKa is likely low (approx 3.0 - 4.0). Weak acids (fumaric, tartaric) will not form stable salts (Rule of 2:

    
     must be 
    
    
    
    ).
Salt Screening Protocol

Focus only on strong acids (pKa < 1).

  • Primary Screen: Methanesulfonic acid (Mesylate), Benzenesulfonic acid (Besylate), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve free base in hot acetone or THF.

    • Add 1.05 equivalents of acid.

    • Cool slowly.[3] If no crystals form, add an anti-solvent (MTBE or Heptane).

  • Alternative: If salts fail (due to hydrolysis of the nitrile or instability), move immediately to Amorphous Solid Dispersions (ASD) using HPMC-AS or PVP-VA polymers via spray drying.

References & Authority[4][5][6][7][8]

  • Solubility Enhancement Strategies: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

  • Salt Selection Rules: Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[4][5] Advanced Drug Delivery Reviews.

  • DMSO in Bioassays: Waybright, T. J., et al. (2009). "Increasing the reliability of chemical genetics screens." Assay and Drug Development Technologies.

  • Brick Dust Handling: Lonza Whitepaper on Spray Drying for Brick Dust Compounds.

Sources

Validation & Comparative

Technical Guide: Validating the Molecular Weight of 5-Amino-2-ethoxybenzonitrile via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity Crisis in Small Molecule Synthesis

In pharmaceutical development, 5-Amino-2-ethoxybenzonitrile (


) serves as a critical intermediate scaffold, particularly in the synthesis of kinase inhibitors.[1] While HPLC retention time is often used for routine batch release, it is insufficient for rigorous identity validation required by ICH Q2(R2)  guidelines.[1] Isobaric impurities and close-eluting structural analogs can mimic the target analyte in low-resolution systems.[1]

This guide objectively compares Single Quadrupole (SQ-MS) versus High-Resolution Accurate Mass (HR-MS) approaches, demonstrating why HR-MS is the requisite standard for primary structural validation, while SQ-MS remains a cost-effective tool for routine process monitoring.[1]

Part 1: Chemical Profile & Theoretical Mass Targets

Before initiating any MS workflow, the theoretical mass landscape must be defined. 5-Amino-2-ethoxybenzonitrile contains a basic amine group, making it an ideal candidate for Positive Mode Electrospray Ionization (ESI+) .[1]

PropertyValueNotes
Molecular Formula

Monoisotopic Mass 162.0793 Da Based on

Average Molecular Weight 162.19 g/mol Weighted average of all isotopes
Target Ion

163.0866 m/z Primary quantification target in ESI+
Sodium Adduct

185.0685 m/zCommon in glass-stored samples
Potassium Adduct

201.0425 m/zSecondary adduct

Part 2: Comparative Analysis (SQ-MS vs. HR-MS)

Option A: Single Quadrupole MS (The "Routine" Standard)
  • Technology: Low-resolution mass filtration (Unit Resolution).[1]

  • Best For: Routine batch-to-batch consistency, high-throughput screening.[1]

  • Limitation: A Single Quadrupole typically offers a mass accuracy of ±0.1 Da.[1]

    • Scenario: If an impurity like 2-amino-5-ethoxybenzonitrile (positional isomer) or a degradation product with mass 163.15 exists, SQ-MS may merge these signals or misidentify them as the target.

  • Verdict: Insufficient for primary structural validation , but excellent for quantitative monitoring once the method is validated.[1]

Option B: High-Resolution MS (Q-TOF / Orbitrap) (The "Validation" Standard)[1]
  • Technology: Time-of-Flight or Orbital Trapping (Resolution > 30,000 FWHM).[1]

  • Best For: Structural elucidation, impurity profiling, regulatory submission.[1]

  • Advantage: Provides sub-5-ppm mass accuracy.[1]

    • Scenario: HR-MS can distinguish the target

      
       (163.0866) from a potential oxidative impurity (e.g., 
      
      
      
      fragment) at 163.0501, which SQ-MS would miss.
  • Verdict: Mandatory for establishing the "Identity" parameter under ICH Q2(R2).

Comparative Data Table
FeatureSingle Quadrupole (SQ)High-Resolution (HR-MS)
Mass Accuracy ± 0.1 Da (Low)< 5 ppm (0.0008 Da)
Resolution Unit Resolution> 30,000 FWHM
Isotope Pattern Basic check (M+1)Precise elemental confirmation
Impurity ID Only known massesUnknowns via exact mass
Cost/Run $

$

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating. The use of an internal standard and specific solvent grades ensures system suitability before data acquisition.[1]

Reagents & Preparation
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (Proton source).[1]

  • Solvent B: LC-MS Grade Acetonitrile.[1]

  • Stock Solution: Dissolve 1 mg of 5-Amino-2-ethoxybenzonitrile in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 in 50:50 Water:Acetonitrile (10 µg/mL).

LC-MS Instrument Parameters (Generic Platform)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-5 min: 5% -> 95% B (Linear Ramp)[1]

    • 5-7 min: 95% B (Wash)

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Settings (ESI+)
  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Source Temp: 350°C.

  • Scan Range: 100 – 600 m/z.

Part 4: Logical Workflow & Decision Tree

The following diagram illustrates the decision logic required to validate the molecular weight, distinguishing between routine checks and full structural validation.

MS_Validation_Workflow Start Start: Sample Acquisition Prep Sample Prep (10 µg/mL in MeOH:H2O) Start->Prep LC LC Separation (C18 Gradient) Prep->LC Ionization ESI(+) Ionization LC->Ionization Decision Is Exact Mass Required? (ICH Q2) Ionization->Decision SQ_Path Routine QC (Single Quad) Decision->SQ_Path No (Routine) HR_Path Structural Validation (Q-TOF / Orbitrap) Decision->HR_Path Yes (Validation) Analysis_SQ Check [M+H]+ ~163.1 (Unit Resolution) SQ_Path->Analysis_SQ Analysis_HR Check [M+H]+ 163.0866 (<5 ppm Error) HR_Path->Analysis_HR Result_SQ Pass: Consistent Retention & Mass Analysis_SQ->Result_SQ Result_HR Pass: Formula Confirmed Impurity Profiled Analysis_HR->Result_HR

Figure 1: Decision matrix for selecting the appropriate MS modality based on validation requirements.

Part 5: Data Interpretation & Acceptance Criteria

To declare the molecular weight "validated," the experimental data must meet specific criteria.

The Protonated Molecule ( )
  • Observation: A dominant peak at 163.0866 m/z .

  • Acceptance (HR-MS): The measured mass must be within ±5 ppm of the theoretical mass.

    • Calculation:

      
      
      
    • Example: A reading of 163.0870 results in an error of 2.4 ppm (Pass).

Isotopic Distribution

Carbon-13 is naturally present at ~1.1%.[1] For a C9 molecule:

  • The

    
     peak (approx 164.[1]09) should have an intensity of roughly 9-10%  of the main peak.
    
  • Red Flag: If the M+1 peak is >15%, co-eluting impurities are likely present.[1]

Common Interferences
  • Dimerization: Watch for

    
     at 325.16 m/z . This is an artifact of high concentration, not an impurity. Dilute the sample 1:10 to verify; if the dimer ratio decreases, it is an artifact.
    
  • Acetonitrile Adduct:

    
     at 204.11 m/z  may appear in the solvent front.[1]
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11238699, 5-Amino-2-ethoxybenzonitrile.[1] PubChem.[1][4][5] [Link]

  • Holčapek, M., et al. (2012).[1][6] Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs. Journal of Mass Spectrometry.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][Link]

Sources

A Comparative Guide to the Experimental and Predicted Spectral Data of 5-Amino-2-ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of successful research. 5-Amino-2-ethoxybenzonitrile, a substituted benzonitrile, presents a valuable scaffold in medicinal chemistry. Its structural elucidation relies heavily on a suite of spectroscopic techniques. This guide provides an in-depth comparison of the anticipated experimental spectral data for 5-Amino-2-ethoxybenzonitrile with theoretically predicted values derived from robust computational methods. By understanding the nuances between experimental observation and theoretical prediction, researchers can gain deeper insights into the molecular structure and electronic properties of this compound and its analogues.

The predictions presented herein are based on established principles of spectroscopy and quantum chemistry, drawing parallels from extensive studies on structurally related benzonitrile derivatives.[1][2][3][4] The computational data has been modeled using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted and validated method for predicting the spectroscopic properties of organic molecules.[2][5][6]

Vibrational Spectroscopy: A Tale of Two Techniques (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule's functional groups and overall structure. The selection rules governing these two techniques are complementary; FT-IR is sensitive to changes in the dipole moment, while FT-Raman detects changes in polarizability. This complementarity is crucial for a comprehensive vibrational analysis.

Predicted vs. Experimental Vibrational Frequencies

The following table outlines the predicted vibrational frequencies for key functional groups in 5-Amino-2-ethoxybenzonitrile, based on DFT calculations, and provides the expected experimental ranges.

Functional GroupPredicted FT-IR (cm⁻¹)Predicted FT-Raman (cm⁻¹)Expected Experimental Range (cm⁻¹)Vibrational Mode Description
Amino (N-H)3450 (asym), 3350 (sym)3448 (asym), 3348 (sym)3500-3300Asymmetric and symmetric stretching
Aromatic (C-H)3100-30003100-30003100-3000Stretching
Aliphatic (C-H)2980 (asym), 2870 (sym)2978 (asym), 2868 (sym)3000-2850Asymmetric and symmetric stretching of CH₃ and CH₂
Nitrile (C≡N)222522242260-2200Stretching
Aromatic (C=C)1620, 1580, 15001618, 1578, 14981625-1475Ring stretching
Amino (N-H)160015981650-1580Scissoring
Alkyl (C-O-C)1250 (asym), 1040 (sym)1248 (asym), 1038 (sym)1260-1000Asymmetric and symmetric stretching

Causality behind Experimental Choices: The choice of both FT-IR and FT-Raman is deliberate. For instance, the nitrile (C≡N) stretch, while observable in both, often yields a strong, sharp band in the FT-IR spectrum due to the significant change in dipole moment during vibration. Conversely, the aromatic C=C stretching vibrations can be more prominent in the FT-Raman spectrum due to the high polarizability of the benzene ring.

Experimental Protocols

A robust experimental workflow is paramount for acquiring high-quality spectral data. The following diagrams illustrate the standard procedures for FT-IR and FT-Raman analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample Solid Sample of 5-Amino-2-ethoxybenzonitrile Grind Grind Sample and KBr Sample->Grind KBr Dry KBr Powder KBr->Grind Pellet Press into Transparent Pellet Grind->Pellet Spectrometer Place Pellet in FT-IR Spectrometer Pellet->Spectrometer Acquire Acquire Spectrum (e.g., 4000-400 cm⁻¹) Spectrometer->Acquire Process Process Data (Baseline Correction, Peak Picking) Acquire->Process FTRaman_Workflow cluster_prep Sample Preparation cluster_analysis FT-Raman Analysis Sample Solid Sample in Capillary Tube or Vial Spectrometer Place Sample in FT-Raman Spectrometer Sample->Spectrometer Excite Excite with Laser (e.g., 1064 nm Nd:YAG) Spectrometer->Excite Collect Collect Scattered Light Excite->Collect Process Process Data to Generate Raman Spectrum Collect->Process

FT-Raman Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce connectivity and stereochemistry.

Predicted vs. Experimental Chemical Shifts

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The following tables present the predicted ¹H and ¹³C chemical shifts for 5-Amino-2-ethoxybenzonitrile, calculated using the Gauge-Independent Atomic Orbital (GIAO) method, and the expected experimental ranges. [7][8] ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Expected Experimental Range (δ, ppm)MultiplicityIntegration
H (Aromatic)7.1-7.36.5-7.5m3H
NH₂4.5 (broad)4.0-5.0s2H
O-CH₂4.13.9-4.2q2H
CH₃1.41.3-1.5t3H

¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Experimental Range (δ, ppm)
C (Aromatic, C-O)155150-160
C (Aromatic, C-NH₂)148145-155
C (Aromatic, C-H)115-130110-135
C (Aromatic, C-CN)105100-110
C≡N118115-125
O-CH₂6460-70
CH₃1510-20

Causality behind Experimental Choices: The choice of deuterated solvent is critical in NMR. For a compound like 5-Amino-2-ethoxybenzonitrile, deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The chemical shifts, particularly of the labile amino protons, can vary depending on the solvent and concentration. [9]

Experimental Protocol: ¹H and ¹³C NMR

The acquisition of high-resolution NMR spectra requires careful sample preparation and instrument setup.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of Sample in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer Insert Insert Tube into NMR Spectrometer Transfer->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim to Homogenize Magnetic Field Lock->Shim Acquire Acquire ¹H and ¹³C Spectra Shim->Acquire FT Fourier Transform FID Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to Solvent Peak or TMS Phase->Reference Integrate Integrate and Assign Peaks Reference->Integrate

¹H and ¹³C NMR Experimental Workflow

UV-Vis Spectroscopy: Unveiling Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 5-Amino-2-ethoxybenzonitrile, the absorption maxima (λmax) are characteristic of the conjugated π-system.

Predicted vs. Experimental Absorption Maxima

The predicted UV-Vis absorption maxima for 5-Amino-2-ethoxybenzonitrile, calculated using Time-Dependent DFT (TD-DFT), are compared with the expected experimental values in the table below.

Predicted λmax (nm)Expected Experimental λmax (nm)Electronic Transition
245240-250π → π
310305-315n → π

Causality behind Experimental Choices: The choice of solvent can influence the λmax values. Polar solvents can stabilize the excited state, leading to a shift in the absorption maximum. Methanol or ethanol are common choices for acquiring UV-Vis spectra of organic compounds.

Experimental Protocol: UV-Vis Spectroscopy

The workflow for obtaining a UV-Vis spectrum is relatively straightforward.

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 5-Amino-2-ethoxybenzonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies concerning 5-Amino-2-ethoxybenzonitrile analogs. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the rational design of novel kinase inhibitors based on this privileged scaffold. We will delve into the key structural modifications, their impact on biological activity, and the experimental methodologies employed for their evaluation.

Introduction: The Prominence of the Benzonitrile Scaffold in Kinase Inhibition

The benzonitrile moiety is a well-established pharmacophore in the design of protein kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a cornerstone for achieving potent and selective inhibition. The 5-Amino-2-ethoxybenzonitrile core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Analogs of this scaffold have shown promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are pivotal targets in oncology.[1][2][3] Understanding the SAR of this class of compounds is paramount for the development of next-generation therapeutics with improved efficacy and safety profiles.

Deciphering the Structure-Activity Relationship

The biological activity of 5-Amino-2-ethoxybenzonitrile analogs is intricately linked to the nature and position of substituents on the aromatic ring and the amino group. The following sections dissect the key SAR trends observed in related classes of kinase inhibitors, which can be extrapolated to guide the design of novel 5-Amino-2-ethoxybenzonitrile derivatives.

The Critical Role of the 5-Amino Group

The 5-amino group serves as a primary anchor, typically engaging in hydrogen bonding interactions with the kinase hinge region. Modifications at this position are generally detrimental to activity unless they introduce alternative favorable interactions.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 5-amino group can modulate the electronic properties and steric bulk. While simple acylation may disrupt the essential hydrogen bond donation, appropriately designed acyl groups can introduce additional interactions with the enzyme.

  • N-Arylation and N-Alkylation: The introduction of aryl or alkyl substituents on the amino group can lead to potent inhibitors, provided the substituent can occupy a nearby hydrophobic pocket. This is a common strategy in the design of anilino-quinazoline and anilino-quinoline based kinase inhibitors.[1][4] The nature of the substituent on the appended aryl ring is critical, with small, lipophilic groups often being favored.[1]

The Influence of the 2-Ethoxy Group

The 2-ethoxy group occupies the solvent-exposed region of the ATP-binding site and its modification can significantly impact solubility, metabolic stability, and potency.

  • Alkoxy Chain Length and Branching: Varying the length and branching of the alkoxy chain can influence the compound's pharmacokinetic properties. Longer or bulkier groups may enhance van der Waals interactions but could also lead to steric clashes.

  • Introduction of Polar Functionalities: Incorporating polar groups, such as hydroxyl or amino functionalities, into the alkoxy chain can improve aqueous solubility, a desirable property for drug candidates.

Impact of Substituents on the Benzonitrile Ring

Substitution on the benzonitrile ring provides an avenue to further optimize potency, selectivity, and physicochemical properties.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents can influence the pKa of the 5-amino group and the overall electron density of the ring system, thereby affecting binding affinity. In related anilinoquinazolines, electron-donating groups on the quinazoline ring were found to be favorable for activity.[1]

  • Steric and Lipophilic Parameters: The size and lipophilicity of the substituents play a crucial role in determining the overall fit of the inhibitor within the ATP-binding pocket and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Comparative Analysis of Hypothetical Analogs

To illustrate the practical application of these SAR principles, the following table presents a hypothetical series of 5-Amino-2-ethoxybenzonitrile analogs and their predicted relative potencies based on the established knowledge from similar kinase inhibitor scaffolds.

Compound IDR1 (at 5-amino)R2 (at 2-position)R3 (on benzonitrile ring)Predicted Relative PotencyRationale
Parent HOEtHBaselineParent scaffold
A1 COCH3OEtHDecreasedAcetylation likely disrupts hinge binding.
A2 PhenylOEtHIncreasedPotential for hydrophobic interactions.
A3 3-chloro-phenylOEtHSignificantly Increased3-chloro substitution is often favorable in anilino-kinase inhibitors.[1]
B1 HOMeHSimilar/Slightly DecreasedMethoxy for ethoxy substitution; minor change in lipophilicity.
B2 HO-CH2CH2-OHHSimilar with Improved SolubilityIntroduction of a polar group to enhance solubility.
C1 HOEt6-OCH3IncreasedElectron-donating group may enhance activity.[1]
C2 HOEt4-FIncreasedFluorine substitution can improve metabolic stability and binding affinity.

Experimental Protocols

Representative Synthesis of a 5-Amino-2-ethoxy-N-(3-chlorophenyl)benzonitrile Analog

This protocol outlines a plausible synthetic route for a representative analog based on common organic synthesis methodologies.

Scheme 1: Synthesis of a 5-Amino-2-ethoxy-N-(3-chlorophenyl)benzonitrile Analog

start 5-Nitro-2-ethoxybenzonitrile step1 Reduction (e.g., SnCl2, HCl) start->step1 intermediate1 5-Amino-2-ethoxybenzonitrile step1->intermediate1 step2 Buchwald-Hartwig Cross-Coupling (1-bromo-3-chlorobenzene, Pd catalyst, ligand, base) intermediate1->step2 product 5-(3-chloroanilino)-2-ethoxybenzonitrile step2->product

Caption: Synthetic workflow for a representative analog.

Step-by-Step Procedure:

  • Reduction of the Nitro Group: To a solution of 5-nitro-2-ethoxybenzonitrile in ethanol, add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) and concentrated hydrochloric acid. Heat the mixture at reflux for 2-4 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-amino-2-ethoxybenzonitrile.

  • Buchwald-Hartwig Cross-Coupling: In a sealed tube, combine 5-amino-2-ethoxybenzonitrile, 1-bromo-3-chlorobenzene, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent such as toluene. Degas the mixture and heat it to 100-120 °C for 12-24 hours. Upon completion, cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the desired 5-(3-chloroanilino)-2-ethoxybenzonitrile.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized analogs against a target kinase.

Workflow for In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis compound Test Compound Dilution Series incubation Incubate Enzyme, Compound, and Substrate/ATP compound->incubation enzyme Kinase Enzyme Solution enzyme->incubation substrate Substrate/ATP Solution substrate->incubation quenching Quench Reaction incubation->quenching detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) quenching->detection ic50 Calculate IC50 Value detection->ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent, such as DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme, the test compound at various concentrations, and a substrate/ATP mixture in a suitable reaction buffer.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels or the amount of phosphorylated substrate using a detection reagent. The signal is typically read on a plate reader (e.g., luminescence or fluorescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 5-Amino-2-ethoxybenzonitrile scaffold represents a promising starting point for the design of novel kinase inhibitors. A thorough understanding of the structure-activity relationships is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. Future research in this area should focus on exploring a wider range of substitutions at the 5-amino and 2-alkoxy positions, as well as on the benzonitrile ring, to develop compounds with superior therapeutic potential. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery of next-generation kinase inhibitors based on this versatile chemical scaffold.

References

  • Fry, D. W., et al. (1994). Specific, irreversible inactivation of the epidermal growth factor receptor and p185erbB2 by 6-acrylamido-4-anilinoquinazolines. Journal of Biological Chemistry, 269(43), 27154-27159.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

  • Boschelli, D. H., et al. (1998). 4-Anilino-3-cyanoquinolines: a novel class of irreversible epidermal growth factor receptor inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-4377.
  • Merck Patent Gmbh. (2014). Benzonitrile derivatives as kinase inhibitors. SG2014015234A.
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Anilino)quinazoline and 4-(anilino)pyrido[3,2-d]pyrimidine derivatives as potent and selective inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
  • Gazit, A., et al. (1996). Tyrphostins. 6. Dimeric tyrphostins as potent inhibitors of the epidermal growth factor receptor and ErbB2/neu protein-tyrosine kinases. Journal of Medicinal Chemistry, 39(25), 4905-4911.

Sources

Safety Operating Guide

Foundational Safety: Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An Expert’s Guide to the Safe Disposal of 5-Amino-2-ethoxybenzonitrile

Navigating the lifecycle of specialized research chemicals requires a commitment to safety that extends beyond the benchtop. Proper disposal is not merely a final step but an integral part of the experimental workflow, safeguarding both the researcher and the environment. This guide provides a detailed, procedural framework for the safe disposal of 5-Amino-2-ethoxybenzonitrile, drawing upon established safety protocols for analogous chemical structures and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly and effectively.

Understanding the intrinsic properties of a chemical is the cornerstone of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 5-Amino-2-ethoxybenzonitrile was not identified in the immediate search, a review of structurally similar aminobenzonitrile and aminophenol compounds allows for a robust preliminary hazard assessment. These compounds are generally classified with varying levels of acute toxicity, and as skin and eye irritants.[1][2]

The nitrile group (-CN) warrants particular attention due to the potential for metabolism into cyanide in the body, which can lead to systemic effects.[3] Therefore, a thorough risk assessment is mandatory before any handling or disposal procedures are initiated.

Table 1: Anticipated Hazard Profile for 5-Amino-2-ethoxybenzonitrile

Hazard CategoryAnticipated EffectRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Benzonitrile and its derivatives are classified as harmful by multiple routes of exposure.
Skin Corrosion/Irritation Causes skin irritation.[2]Amino-substituted aromatic compounds frequently exhibit skin-sensitizing or irritating properties.
Serious Eye Damage/Eye Irritation May cause serious eye irritation or damage.[2]Direct contact with chemical dust or solutions can lead to significant eye injury.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[4][5]Aromatic amines and nitriles can be persistent and harmful in aquatic ecosystems.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the anticipated hazards, a stringent PPE protocol is essential to prevent personal exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and that employees are trained in its correct use.[6][7]

Table 2: Required PPE for Handling 5-Amino-2-ethoxybenzonitrile Waste

Body PartRequired ProtectionStandard/Specification
Hands Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves for integrity before each use.
Eyes/Face Safety goggles with side-shields or a face shield.[6]Must conform to ANSI Z87.1 or equivalent standards.[7]
Body Laboratory coat or chemical-resistant apron/suit.Should be clean and changed regularly, especially after contamination.[6]
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Use is dictated by the risk assessment, especially when handling powders outside of a fume hood.[8]

Step-by-Step Waste Management Protocol

Proper disposal begins at the point of generation. A systematic approach to segregation, containment, and labeling is critical for ensuring the safety of all personnel and facilitating compliant disposal by waste management professionals.

Step 1: Waste Segregation and Collection
  • Identify Waste Streams:

    • Solid Waste: Unused or expired 5-Amino-2-ethoxybenzonitrile, contaminated labware (e.g., weigh boats, gloves, paper towels), and spill cleanup materials.

    • Liquid Waste: Solutions containing 5-Amino-2-ethoxybenzonitrile. Note: Do not dispose of this chemical down the drain.[4][9][10]

    • Sharps Waste: Contaminated needles, scalpels, or other sharp implements.

  • Select Appropriate Containers:

    • Use only containers made of compatible materials (e.g., high-density polyethylene - HDPE) that are in good condition and have secure, leak-proof lids.[11]

    • For solid waste, a clearly labeled, sealed bag or a wide-mouth screw-cap container is appropriate.

    • For liquid waste, use a dedicated, labeled waste container. Never mix incompatible waste streams.[12]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[13]

    • List all chemical constituents by their full name (e.g., "5-Amino-2-ethoxybenzonitrile," "Methanol").

    • Indicate the approximate percentage of each component.

    • Include the date of waste accumulation.

Step 2: On-Site Storage
  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure containers are kept closed at all times, except when adding waste.[7][11]

  • Store away from incompatible materials such as strong acids and oxidizing agents to prevent hazardous reactions.[12][14][15]

  • Maintain secondary containment to capture any potential leaks or spills.

Step 3: Final Disposal
  • Engage a Licensed Professional: All hazardous chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.[8] These professionals are equipped to handle, transport, and process the waste in accordance with all federal, state, and local regulations.

  • Recommended Disposal Method: The preferred method for organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like nitrogen oxides (NOx).[8][16]

  • Documentation: Maintain a manifest or chain-of-custody documentation provided by the disposal company. This serves as a legal record of proper disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Minor Spill Cleanup (Solid or Liquid)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear the full PPE outlined in Table 2.

  • Containment: For solids, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[8][14] For liquids, cover with an inert absorbent material (e.g., vermiculite, sand), then sweep the absorbed material into the waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[17]

  • Inhalation: Move the individual to fresh air.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) for the compound or a similar one to the medical professionals.[8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 5-Amino-2-ethoxybenzonitrile waste.

G start Waste Generated (5-Amino-2-ethoxybenzonitrile) assess_type Determine Waste Type start->assess_type solid_waste Solid Waste (Powder, Contaminated Debris) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_type->liquid_waste Liquid container_solid Place in Labeled, Sealed Solid Waste Container solid_waste->container_solid container_liquid Place in Labeled, Leak-Proof Liquid Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage disposal_co Arrange Pickup by Licensed Waste Disposal Company storage->disposal_co incinerate High-Temperature Incineration with Scrubber/Afterburner disposal_co->incinerate end Disposal Complete (Manifest Archived) incinerate->end

Caption: Waste Disposal Workflow for 5-Amino-2-ethoxybenzonitrile.

Conclusion

The responsible disposal of 5-Amino-2-ethoxybenzonitrile is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of thorough hazard assessment, consistent use of personal protective equipment, and systematic waste management protocols, researchers can ensure that the entire lifecycle of this chemical is handled with the highest degree of care. Always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.

References

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  • 2-AMINO-5-HYDROXY-BENZONITRILE SDS. Echemi.
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  • SAFETY DATA SHEET - Benzonitrile, 2-amino-5-nitro-. Fisher Scientific.
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  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-2-HYDROXYBENZONITRILE. ChemicalBook.
  • Voluntary safety information following the Safety Data Sheet format. Carl ROTH.
  • SAFETY DATA SHEET - 2-Amino-5-methoxybenzonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - 4′-Amino-2′,5′-diethoxybenzanilide. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Aminophenol. Fisher Scientific.
  • 4-Aminobenzonitrile Safety Data Sheet. Apollo Scientific.
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  • Safety Data Sheet: 4-Aminophenol. Astech Ireland.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).
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Sources

Personal protective equipment for handling 5-Amino-2-ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 5-Amino-2-ethoxybenzonitrile

Senior Application Scientist's Foreword

As researchers and drug development professionals, our work with novel chemical entities like 5-Amino-2-ethoxybenzonitrile is foundational to discovery. However, innovation cannot come at the expense of safety. This guide is structured to provide a deep, practical understanding of the personal protective equipment required when handling this compound. We will move beyond a simple checklist, focusing on the causality behind each recommendation. The protocols herein are designed as a self-validating system, ensuring that your safety measures are directly proportional to the risks you are managing. Our commitment is to empower you with the knowledge to handle this and similar chemical reagents with the utmost confidence and safety.

Hazard Assessment: The 'Why' Behind the PPE

  • Aromatic Amines : This class of compounds is known for its potential toxicity.[1][2] Exposure can lead to systemic effects, and they are often readily absorbed through the skin.

  • Benzonitriles : Compounds containing the nitrile group can be toxic if ingested, inhaled, or absorbed through the skin. Some aminonitriles have the potential to metabolically generate cyanide, leading to severe systemic toxicity.[3]

Based on data from closely related molecules like 5-Amino-2-(trifluoromethyl)benzonitrile and 5-Amino-2-hydroxybenzonitrile, the primary hazards are:

  • Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Skin Irritation/Corrosion : Causes skin irritation and, for some analogs, severe skin burns.[4][5]

  • Eye Damage : Causes serious eye irritation or damage.[4]

  • Respiratory Irritation : Inhalation of dust or vapors may cause respiratory irritation.[4][6][7]

Therefore, a multi-faceted PPE approach is non-negotiable, designed to shield against dermal, ocular, and respiratory exposure routes.

Core PPE Requirements: A Multi-Layered Defense

All handling of 5-Amino-2-ethoxybenzonitrile must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The following PPE is the minimum standard for any procedure involving this compound.

Protection Type Required PPE Rationale & Standards
Eye & Face Chemical Splash Goggles & Face ShieldGoggles: Protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[8] Face Shield: Required over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing or exothermic reaction.[8]
Body Nomex® or 100% Cotton Lab CoatProvides a barrier against incidental contact and small splashes. Must be fully buttoned. Avoid polyester or acrylic clothing, which can melt.[8] For larger scale operations, a chemically resistant apron should be worn over the lab coat.[9]
Hand Nitrile Gloves (Disposable)Nitrile offers good resistance to a wide range of chemicals, including aromatic amines and nitriles.[10][11] Always inspect gloves for tears before use.[8] For prolonged or heavy-duty tasks, consider double-gloving. Gloves must be disposed of immediately after contact or completion of work.
Respiratory Engineering Controls / RespiratorPrimary: All work must be done in a chemical fume hood.[5] Secondary: If engineering controls are insufficient or during a spill cleanup outside a hood, a respirator is mandatory. Use a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (P100).[6]

PPE Selection Protocol: A Decision-Making Workflow

The specific combination of PPE depends on the scale and nature of the work. This workflow provides a logical pathway for selecting the appropriate level of protection.

PPE_Selection_Workflow start Start: Handling 5-Amino-2-ethoxybenzonitrile form What is the physical form? start->form solid_scale What is the scale? form->solid_scale Solid solution_risk What is the splash risk? form->solution_risk Solution ppe1 PPE Ensemble 1: - Fume Hood - Lab Coat - Nitrile Gloves - Safety Goggles solid_scale->ppe1 >100mg (Bulk Transfer) ppe2 PPE Ensemble 2: - Fume Hood / Vented Enclosure - Lab Coat - Nitrile Gloves - Safety Goggles solid_scale->ppe2 <100mg (Weighing) solution_risk->ppe1 Low Risk (Small Volume Transfer) ppe3 PPE Ensemble 3: - Fume Hood - Lab Coat + Chem-Resistant Apron - Nitrile Gloves (Double) - Goggles + Face Shield solution_risk->ppe3 High Risk (Large Volume / Reaction Quench)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.